Tri(pyrrolidin-1-yl)phosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-dipyrrolidin-1-ylphosphorylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGEHIVQIMJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214357 | |
| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-07-2, 66805-06-9 | |
| Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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| Record name | NSC221656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC221655 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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| Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.471 | |
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| Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALB2R4N5A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide (TPPO)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), an organophosphorus compound distinguished by its unique structural features and versatile reactivity. As a Senior Application Scientist, the intent here is not merely to list properties but to provide a cohesive understanding of TPPO's molecular characteristics, synthesis, and critical applications, grounded in established scientific principles and data.
Chapter 1: Core Molecular & Physicochemical Profile
This compound, often abbreviated as TPPO, belongs to the class of phosphine oxides. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings. These pyrrolidine substituents are pivotal; they enhance the compound's solubility in a range of organic solvents and modulate its electronic properties, distinguishing it from simpler phosphine oxides.[1] This unique combination of a polar phosphine oxide group and non-polar aliphatic rings underpins its utility in diverse chemical environments.
Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for TPPO are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(dipyrrolidin-1-ylphosphoryl)pyrrolidine[1] |
| CAS Number | 6415-07-2[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₂₄N₃OP[1][2][3][4][5][6][7][8][9] |
| Synonyms | Tris(pyrrolidino)phosphine oxide, Tris(N,N-tetramethylene)phosphoric Triamide[2][4][6][9] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. TPPO is typically supplied as a liquid, whose properties are detailed in the following table.
| Property | Value | Source(s) |
| Molecular Weight | 257.32 g/mol | [2][4][5][6][10][11] |
| Appearance | Colorless to light yellow/brown clear liquid | [4][5][11] |
| Boiling Point | 140-142 °C @ 0.1 mmHg; 133 °C @ 1 mmHg | [4][6] |
| Density | 1.120 g/mL at 20 °C | [4][5][6] |
| Refractive Index | n20/D 1.514 | [4] |
| Flash Point | 113 °C | [1][4] |
Molecular Structure
The spatial arrangement of atoms in TPPO is fundamental to its chemical behavior, including its function as a ligand and its reactivity.
Caption: 2D structure of this compound.
Chapter 2: Synthesis and Characterization
A reliable synthesis and robust analytical confirmation are the bedrock of utilizing any chemical reagent in a research setting.
Synthetic Pathways
The most direct and common laboratory-scale synthesis of TPPO involves the oxidation of its corresponding phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.[1] This method is favored due to the commercial availability of the phosphine and the high efficiency of oxidation reactions. The causality is clear: the trivalent phosphorus in the phosphine is readily oxidized to the pentavalent state of the phosphine oxide, often with simple and high-yielding workup procedures.
A typical oxidizing agent for this transformation is hydrogen peroxide.[1] This process represents a self-validating system; the reaction progress can be easily monitored by techniques like ³¹P NMR, observing the disappearance of the phosphine signal and the appearance of the phosphine oxide signal at a characteristic downfield shift.
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An In-depth Technical Guide to the Solubility of Tri(pyrrolidin-1-yl)phosphine oxide
This guide provides a comprehensive overview of the solubility characteristics of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a versatile organophosphorus compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of TPPO's solubility, offering field-proven methodologies for its determination and application.
Introduction to this compound (TPPO)
This compound, with CAS Number 6415-07-2, is an organophosphorus compound recognized for its unique structural and chemical properties.[1][2] Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings, imparts a high degree of polarity and potential for hydrogen bonding.[1] These characteristics are pivotal in its applications as a ligand in catalysis, a reagent in organic synthesis, and a building block in the development of novel pharmaceutical compounds.[3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6415-07-2 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₃OP | [1][2] |
| Molecular Weight | 257.32 g/mol | [1][2] |
| Appearance | Colorless to brown clear liquid | [4] |
| Boiling Point | 140-142 °C at 0.1 mmHg | [4] |
| Density | 1.120 g/mL at 20 °C | [4] |
| Refractive Index | 1.514 at 20 °C | [4] |
| LogP | 2.3819 | [1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound suggests a nuanced solubility profile.
The presence of the highly polar phosphine oxide group (P=O) and the nitrogen atoms within the pyrrolidine rings introduces significant polarity to the molecule. This polarity suggests that TPPO will exhibit favorable solubility in polar solvents. The pyrrolidine substituents are expected to enhance its solubility and reactivity in comparison to other phosphine oxides.[2]
However, the twelve carbon atoms in the three pyrrolidine rings contribute to the molecule's nonpolar character. This hydrocarbon framework will influence its solubility in nonpolar organic solvents. Therefore, a balance between the polar and nonpolar characteristics of the molecule will dictate its solubility in a given solvent.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (purity ≥97%)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance (readable to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow for determining the solubility of this compound can be visualized as follows:
Caption: Logic diagram for qualitative solubility assessment.
Anticipated Solubility Profile
Based on the structural analysis and the general properties of phosphine oxides, the following solubility profile for this compound can be anticipated. [6] Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The polar P=O group and nitrogen atoms can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High to Moderate | The dipole-dipole interactions between the polar P=O group and the solvent are favorable. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar hydrocarbon backbone will have some affinity for nonpolar solvents. |
Applications in Drug Development and Synthesis
The solubility of this compound is a critical factor in its various applications.
-
Catalysis: As a ligand, its solubility in the reaction medium is essential for achieving high catalytic activity and selectivity. [3]* Organic Synthesis: In reactions where it is used as a reagent, its solubility dictates the choice of solvent and the reaction conditions.
-
Drug Development: For pharmaceutical applications, understanding its aqueous solubility is crucial for formulation and bioavailability studies. [3][7]
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of this compound. By understanding its physicochemical properties and employing the detailed experimental protocol provided, researchers can effectively determine its solubility in various solvents. This knowledge is instrumental in harnessing the full potential of this versatile compound in research, drug development, and chemical synthesis.
References
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). [Link]
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ACS Publications. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]
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PubMed. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]
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Tri(pyrrolidin-1-yl)phosphine oxide NMR spectra
An In-Depth Technical Guide to the NMR Spectra of Tri(pyrrolidin-1-yl)phosphine oxide
Abstract
This compound (TPPO) is a versatile organophosphorus compound utilized in diverse areas of chemical synthesis, including catalysis and pharmaceutical development.[1] Its efficacy and reactivity are intrinsically linked to its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and quality assessment of TPPO. This guide provides a comprehensive examination of the ¹H, ¹³C, and ³¹P NMR spectra of TPPO. It details field-proven experimental protocols, explains the causal-mechanistic basis for spectral features, and offers a framework for accurate data interpretation, ensuring researchers can confidently characterize this important reagent.
Introduction: The Molecular Profile of TPPO
This compound, also known by synonyms such as Tris(N,N-tetramethylene)phosphoric acid triamide, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate pyrrolidine rings.[3] This unique structure confers properties that make it a valuable ligand and reagent.[1][4]
Accurate characterization is paramount. NMR spectroscopy provides a high-resolution, non-destructive method to confirm the molecular structure, assess purity, and study its interactions with other molecules. The presence of the magnetically active ³¹P nucleus (100% natural abundance) offers a direct and highly sensitive probe into the chemical environment of the phosphorus center, which is complemented by standard ¹H and ¹³C NMR analyses.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6415-07-2 | [3][4][6] |
| Molecular Formula | C₁₂H₂₄N₃OP | [3][4] |
| Molecular Weight | 257.31 g/mol | [3][4] |
| Appearance | Colorless to brown clear liquid | [2][7] |
| Boiling Point | 140-142 °C @ 0.1 mmHg | [7][8] |
| Density | 1.120 g/mL at 20 °C | [7][8] |
| Storage | Store under inert gas; moisture-sensitive | [2][9] |
graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Central Phosphorus and Oxygen P [label="P", pos="0,0!", fontcolor="#202124"]; O [label="O", pos="0,1.2!", fontcolor="#202124"];
// Pyrrolidine 1 (Top Left) N1 [label="N", pos="-1.5,0.5!", fontcolor="#202124"]; C1a [label="CH₂", pos="-2.5,1.2!", fontcolor="#202124"]; C1b [label="CH₂", pos="-3.2,0.2!", fontcolor="#202124"]; C1c [label="CH₂", pos="-2.5,-0.8!", fontcolor="#202124"]; C1d [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"];
// Pyrrolidine 2 (Top Right) N2 [label="N", pos="1.5,0.5!", fontcolor="#202124"]; C2a [label="CH₂", pos="2.5,1.2!", fontcolor="#202124"]; C2b [label="CH₂", pos="3.2,0.2!", fontcolor="#202124"]; C2c [label="CH₂", pos="2.5,-0.8!", fontcolor="#202124"]; C2d [label="CH₂", pos="1.5,-0.5!", fontcolor="#202124"];
// Pyrrolidine 3 (Bottom) N3 [label="N", pos="0,-1.5!", fontcolor="#202124"]; C3a [label="CH₂", pos="1.0,-2.5!", fontcolor="#202124"]; C3b [label="CH₂", pos="0,-3.5!", fontcolor="#202124"]; C3c [label="CH₂", pos="-1.0,-2.5!", fontcolor="#202124"]; C3d [label="CH₂", pos="-0.5,-1.8!", fontcolor="#202124"];
// Bonds P -- O [style=double, penwidth=1.5]; P -- N1; P -- N2; P -- N3;
A [label="1. Quality Control\nVerify solvent purity (e.g., CDCl₃)\nand NMR tube integrity (clean, unscratched)."]; B [label="2. Sample Weighing\nAccurately weigh 10-20 mg of TPPO\nfor ¹H/¹³C/³¹P analysis."]; C [label="3. Dissolution\nDissolve sample in 0.6-0.7 mL\nof deuterated solvent in a clean vial."]; D [label="4. Transfer & Mix\nTransfer solution to NMR tube.\nCap and invert gently to homogenize."]; A -> B -> C -> D;E [label="5. Instrument Insertion\nPlace tube in spinner and insert\ninto spectrometer magnet."]; F [label="6. Locking & Shimming\nLock on the deuterium signal of the solvent.\nPerform automated or manual shimming."]; G [label="7. Parameter Loading\nLoad standard experiment parameters\nfor ³¹P, ¹H, and ¹³C nuclei."]; H [label="8. Acquisition\nExecute experiments sequentially,\nstarting with the fastest (¹H or ³¹P)."]; E -> F -> G -> H;I [label="9. Fourier Transform\nApply exponential multiplication and\nperform Fourier transformation."]; J [label="10. Phasing & Baseline\nManually phase the spectrum (zero- and first-order).\nApply baseline correction."]; K [label="11. Referencing\nReference spectrum to the residual\nsolvent peak (¹H/¹³C) or external standard (³¹P)."]; L [label="12. Analysis\nIntegrate peaks (¹H) and pick peaks\nfor chemical shift and coupling constant analysis."]; I -> J -> K -> L;
Figure 2: Standard workflow for NMR analysis of TPPO.
Step-by-Step Methodology
-
Reagent and Equipment Preparation :
-
Analyte : this compound (>97% purity). [6] * Solvent : Deuterated chloroform (CDCl₃) is a common choice. Ensure it is of high purity and stored over molecular sieves to minimize water content, as TPPO is moisture-sensitive. [9][10] * NMR Tubes : Use high-quality, clean, and unscratched 5 mm NMR tubes to ensure good magnetic field homogeneity. [11] * Equipment : Calibrated analytical balance, glass Pasteur pipette, and a small sample vial.
-
-
Sample Preparation :
-
Rationale for Concentration : For a standard 400-600 MHz spectrometer, a concentration of ~15-30 mg/mL is robust. This provides excellent signal-to-noise for ¹H and ³¹P spectra within minutes and for a ¹³C spectrum within an hour. [10][11] * Procedure :
-
Accurately weigh 10-20 mg of TPPO into a clean, dry vial.
-
Add 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the liquid sample completely. Preparing in a vial first ensures homogeneity and allows for visual inspection for any undissolved particulates. [10] 3. Using a glass pipette, transfer the solution into the NMR tube. The final sample height should be 4-5 cm. [11] 4. Cap the NMR tube securely. If the sample is to be stored, flushing the headspace with an inert gas like argon or nitrogen is recommended. [5][11]
-
-
-
Instrumental Parameters :
-
Causality in Parameter Selection : The choice of parameters is critical. For ³¹P, the relaxation time (T₁) can be long; a sufficient relaxation delay (d1) is necessary for accurate integration in quantitative studies. Proton decoupling is standard for ¹³C and ³¹P to simplify spectra, but coupled spectra can be acquired to observe J-couplings.
-
Table 2: Suggested Acquisition Parameters (400 MHz Spectrometer)
-
| Parameter | ¹H Spectrum | ¹³C Spectrum | ³¹P Spectrum |
| Pulse Program | Standard 1-pulse | 1-pulse w/ decoupling | 1-pulse w/ decoupling |
| Pulse Angle | 30-45° | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2 s | 5-10 s |
| Number of Scans | 8-16 | 512-1024 | 16-64 |
| Spectral Width | ~12 ppm | ~220 ppm | ~250 ppm |
Data Interpretation: Decoding the Spectra
Accurate interpretation requires comparing observed data against expected values and understanding the origin of each signal and its multiplicity.
Table 3: Summary of Expected NMR Data for TPPO in CDCl₃
| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |
| ³¹P | P=O | ~20 to 40 | Singlet | N/A (proton-decoupled) |
| ¹H | α-CH₂ (N-CH ₂) | ~3.1-3.3 | Multiplet | ²JH-H, ²JP-H (~8-12 Hz) |
| β-CH₂ (C-CH ₂-C) | ~1.7-1.9 | Multiplet | ²JH-H, ³JP-H (~2-4 Hz) | |
| ¹³C | α-CH₂ (C H₂-N) | ~45-48 | Doublet | ¹JP-C (~4-7 Hz) |
| β-CH₂ (C H₂-C) | ~25-27 | Doublet | ²JP-C (~3-5 Hz) | |
| (Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature. Coupling constants are typical values for this class of compound.) |
Analysis of Spectral Features
-
³¹P NMR Spectrum : The spectrum will show a single sharp peak. Its position is a key indicator of purity. For example, the corresponding starting material, tris(pyrrolidin-1-yl)phosphine, would appear significantly upfield, typically around 100-120 ppm. [12]Oxidation products or hydrolysis can also be readily identified by new peaks in the ³¹P spectrum. [5]
-
¹H NMR Spectrum :
-
α-Protons (N-CH₂) : This signal, typically around 3.2 ppm, is the most diagnostically significant. It appears as a complex multiplet because each proton is coupled to its geminal proton, the two adjacent β-protons, and the distant ³¹P nucleus. The splitting from the ²JP-H coupling is a definitive confirmation of the structure.
-
β-Protons (C-CH₂-C) : This signal appears further upfield (~1.8 ppm) as it is more shielded. It is also a multiplet due to coupling with the four adjacent α-protons. Any three-bond coupling to phosphorus (³JP-H) is typically small and may not be resolved.
-
-
¹³C NMR Spectrum :
-
α-Carbons (N-CH₂) : Found around 46 ppm, this signal is split into a doublet by the phosphorus atom. The ¹JP-C coupling of 4-7 Hz is a clear indicator of the direct P-N-C connectivity.
-
β-Carbons (C-CH₂-C) : Located upfield around 26 ppm, this signal also appears as a doublet due to a smaller ²JP-C coupling constant.
-
Conclusion
NMR spectroscopy is an indispensable tool for the rigorous characterization of this compound. A combination of ³¹P, ¹H, and ¹³C NMR provides a complete and unambiguous picture of the molecular structure. The ³¹P spectrum offers a rapid and sensitive measure of purity and chemical environment, while the ¹H and ¹³C spectra, with their characteristic phosphorus coupling patterns, confirm the integrity of the pyrrolidine rings and their connectivity to the central phosphorus atom. By employing the robust experimental protocols and interpretive frameworks detailed in this guide, researchers can ensure the quality of their material and generate reliable, high-fidelity data for their scientific endeavors.
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
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MDPI. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]
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PubMed Central (PMC). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. [Link]
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Canadian Science Publishing. (1990). Phosphorus-31 NMR studies of several phosphines in the solid state. [Link]
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RSC Publishing. (1969). The proton nuclear magnetic resonance spectra of some phosphorylated five-membered heterocycles. [Link]
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ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. [Link]
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ACS Publications. (2021). Chiral Recognition of In Situ-Oxidized Phosphine Oxides with Octahedral Indium Complexes by 31P NMR Spectroscopy. [Link]
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IslandScholar. (2021). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. [Link]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of Tri(pyrrolidin-1-yl)phosphine Oxide (TPPO)
For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow demands a comprehensive understanding of their safety profiles. This compound (TPPO), also known as Tris(N,N-tetramethylene)phosphoric Triamide, is an organophosphorus compound with potential applications in ligand design and catalysis.[1] This guide provides a detailed examination of its safety data, handling protocols, and emergency procedures, grounded in available technical information to ensure its safe and effective use in a laboratory setting.
A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics often dictate storage conditions, handling procedures, and appropriate emergency responses.
Synonyms: Tris(pyrrolidinophosphine) oxide, Tris(N,N-tetramethylene)phosphoric Triamide, Phosphoric acid tripyrrolidide.[2][3][4] CAS Number: 6415-07-2[2][3][5] Molecular Formula: C₁₂H₂₄N₃OP[1][2][5][6] Molecular Weight: 257.32 g/mol [2][4][5]
The key physicochemical data for TPPO are summarized in the table below. The high boiling point indicates low volatility at standard ambient temperature and pressure (SATP), while the flash point suggests it is a combustible liquid that requires precautions against ignition sources, particularly when heated.
| Property | Value | Source |
| Appearance | Clear, colorless to light yellow/brown liquid | [4][7] |
| Boiling Point | 140-142 °C at 0.1 mmHg | [2][4] |
| Density | 1.120 g/mL at 20 °C | [2][4] |
| Flash Point | 113 °C | [1][4] |
| Purity | ≥97% or ≥98.0% (Varies by supplier) | [3][5][7] |
Hazard Identification and Toxicological Profile
A critical review of available safety data sheets (SDS) reveals conflicting information regarding the GHS classification of this compound. Some suppliers classify it as non-hazardous[8], while others assign GHS07, indicating it may be harmful or an irritant.[7] Furthermore, for many toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, specific data are not available.[3][8]
Causality Behind the Precautionary Approach: In the absence of comprehensive and universally agreed-upon toxicological data, a conservative approach is mandated. Researchers must assume the substance presents the hazards identified in the more stringent classifications. This principle of assuming a higher level of risk ensures that handling protocols are sufficiently robust to protect personnel from potential, uncharacterized threats. Therefore, this guide adopts the GHS07 classification.
GHS Hazard Summary (Precautionary)
The following diagram outlines the potential hazards associated with TPPO, based on available supplier information.[7]
Caption: GHS Hazard Classification adopted for TPPO.
-
Acute Toxicity: May be harmful if swallowed.[7] Mild toxicity upon ingestion or inhalation may cause irritation.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing exposure and maintaining the integrity of the reagent.
Handling
-
Ventilation: All handling should occur in a well-ventilated area.[9] A certified chemical fume hood is required for procedures that involve heating or aerosol generation.[3]
-
Exposure Avoidance: Avoid all direct contact with the substance. Do not breathe vapors or mists.[3][9]
-
Hygiene: Wash hands and face thoroughly after handling.[3][9] Do not eat, drink, or smoke in the laboratory area.
-
Inert Atmosphere: Some suppliers note that TPPO is moisture-sensitive and should be stored under an inert gas like nitrogen or argon.[5][8] This practice is crucial for preventing degradation and maintaining the purity of the compound.
Storage
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][8][9]
-
Temperature: Recommended storage is at room temperature or refrigerated (4°C), depending on the supplier.[4][5][6]
-
Incompatibilities: Store away from strong oxidizing agents, with which it may react.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is necessary to create a reliable barrier against exposure.
-
Eye and Face Protection: Wear chemical safety glasses or goggles that meet approved standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][9]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Glove selection should be based on breakthrough time for the specific laboratory conditions.
-
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes or spills, a chemically resistant apron and protective boots may be required.[3]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required.[8] If engineering controls are not available or during a large spill, a vapor respirator may be necessary.[3]
Emergency Procedures
Rapid and correct responses to emergencies can significantly mitigate harm.
First-Aid Measures
The following protocols should be followed immediately upon exposure.[3][9]
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. If the individual feels unwell, seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water/shower. 3. If skin irritation develops or persists, seek medical attention. |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Do NOT induce vomiting. 3. If the individual feels unwell, seek immediate medical attention. |
Accidental Release Measures (Spill Response)
A systematic workflow is essential for safely managing spills.
Caption: Step-by-step workflow for responding to a TPPO spill.
Key Spill Response Steps:
-
Personal Precautions: Use personal protective equipment as outlined above. Ensure adequate ventilation and keep unnecessary personnel away from the spill area.[3]
-
Containment: Prevent the spill from spreading or entering drains.[8] For large spills, create a dike or bund using inert material.[3]
-
Cleanup: Absorb the spilled material with a non-combustible, inert absorbent such as dry sand, earth, or vermiculite.[3]
-
Disposal: Collect the absorbed material into a suitable, sealed container for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local regulations.[3][8]
Fire and Explosion Hazard Data
-
Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3] Avoid using a solid stream of water as it may scatter the material.[3]
-
Specific Hazards: The substance is combustible. Upon heating or combustion, it may decompose to produce poisonous and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.[3][9] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[8]
-
Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9] Work from a windward position to avoid hazardous vapors.
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable environmental regulations. Do not mix with other waste.[8] Uncleaned containers should be treated as the product itself.[8] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
References
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Chongqing Chemdad Co., Ltd. (n.d.). Tris(pyrrolidinophosphine) oxide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]
-
PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
-
Fisher Scientific. (2008). SAFETY DATA SHEET: Triphenylphosphine oxide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 1-AZIRIDINYL PHOSPHINE OXIDE (TRIS). Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Mechanism of Action of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO)
This guide provides a detailed exploration of the chemical behavior and applications of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing TPPO's function as a versatile molecule in coordination chemistry and organic synthesis. We will delve into its structural characteristics, coordination behavior, and role in catalysis, moving beyond a simple procedural outline to explain the underlying chemical causality.
Introduction: Defining the "Mechanism of Action" for a Versatile Ligand
This compound, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings.[1] While the term "mechanism of action" in a pharmaceutical context typically refers to a specific biochemical interaction, for a compound like TPPO, its mechanism is defined by its chemical reactivity and coordination properties.[1] The primary mechanism through which TPPO exerts its influence in chemical transformations is its function as a potent Lewis base, primarily acting as a ligand for metal centers.[1] Its unique structural and electronic properties, conferred by the pyrrolidinyl substituents, distinguish it from other phosphine oxides and are central to its utility.[1] This guide will dissect these properties to provide a foundational understanding of how TPPO functions at a molecular level.
Molecular Structure and Electronic Properties: The Foundation of TPPO's Reactivity
The reactivity of TPPO is a direct consequence of its molecular architecture. The phosphorus-oxygen (P=O) bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This inherent polarity makes the oxygen atom a strong electron-pair donor, or Lewis base, which is the primary site for coordination with Lewis acidic metal centers.
The three pyrrolidine rings are bonded to the phosphorus atom via nitrogen. These saturated heterocyclic substituents are more electron-donating than the aryl groups found in more common phosphine oxides like triphenylphosphine oxide (TPPO). This electron-donating nature of the pyrrolidinyl groups increases the electron density on the phosphorus atom, which in turn enhances the electron density on the oxygen atom, making TPPO a stronger Lewis base compared to TPPO. This heightened basicity is a key factor in its ability to form stable complexes with a wide range of metal ions.[1]
Diagram: Electronic Effects in this compound
Caption: Inductive effects of the pyrrolidine rings on the P=O bond polarity.
Coordination Chemistry: The Core Mechanism of Action
The principal mechanism of action for TPPO in a chemical context is its role as a ligand in the formation of coordination complexes.[1] The oxygen atom of the phosphine oxide group acts as the primary donor atom, binding to metal cations.[1] This interaction is fundamental to its applications in catalysis and materials science.
Mode of Coordination
TPPO typically functions as a monodentate ligand, coordinating to a single metal center through its oxygen atom. The lone pairs on the nitrogen atoms of the pyrrolidine rings are generally not involved in coordination due to steric hindrance and their involvement in the P-N bond. The resulting metal-oxygen bond is a classic example of a Lewis acid-base adduct.
Diagram: TPPO as a Monodentate Ligand
Caption: Schematic of TPPO coordinating to a metal ion (Mⁿ⁺).
Stability of Metal Complexes
The stability of metal complexes with TPPO is influenced by several factors:
-
Lewis Basicity of TPPO: As previously discussed, the electron-donating pyrrolidine groups enhance the Lewis basicity of the phosphoryl oxygen, leading to the formation of strong coordination bonds.
-
Nature of the Metal Ion: TPPO, being a "hard" donor (due to the electronegative oxygen atom), preferentially binds to "hard" metal ions according to Hard and Soft Acid and Base (HSAB) theory. This includes alkali metals, alkaline earth metals, lanthanides, and early transition metals in high oxidation states.
-
Steric Factors: The three bulky pyrrolidine groups create a sterically hindered environment around the phosphorus and oxygen atoms. This can influence the coordination number of the metal center and the overall geometry of the complex.
Role in Catalysis and Organic Synthesis
While direct catalytic activity of TPPO itself is not extensively documented, its primary role in catalysis is as an ancillary ligand.[2] By coordinating to a catalytically active metal center, TPPO can modulate its electronic and steric properties, thereby influencing the rate, selectivity, and efficiency of the catalyzed reaction.[2]
Ligand-Accelerated Catalysis
In many catalytic cycles, the coordination of a ligand like TPPO to the metal center can stabilize key intermediates or transition states, leading to an overall acceleration of the reaction rate. The strong electron-donating ability of TPPO can increase the electron density on the metal, which can be beneficial in reactions involving oxidative addition or other steps where an electron-rich metal center is required.
Enhancing Selectivity
The steric bulk of the three pyrrolidine rings can play a crucial role in controlling the selectivity of a catalytic reaction. By creating a specific steric environment around the metal's active site, TPPO can favor the formation of one product over others (e.g., regioselectivity or stereoselectivity).
Use as a Reagent and Stabilizing Agent
In organic synthesis, TPPO can be employed as a stabilizing agent, where its coordination to reactive species can prevent decomposition or unwanted side reactions.[2] It is also a common byproduct in reactions where its corresponding phosphine, tri(pyrrolidin-1-yl)phosphine, is used as a reagent or ligand and becomes oxidized.
Experimental Protocol: General Procedure for the Synthesis of a Metal-TPPO Complex
This protocol provides a general methodology for the synthesis of a coordination complex between a metal salt and TPPO.
Materials:
-
Metal salt (e.g., lanthanide triflate, transition metal chloride)
-
This compound (TPPO)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the metal salt in the anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the desired stoichiometric amount of TPPO in the same anhydrous solvent.
-
Slowly add the TPPO solution to the stirring solution of the metal salt at room temperature.
-
Stir the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating.
-
Monitor the reaction by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy to observe the shift in the TPPO signal upon coordination).
-
Upon completion, the complex may be isolated by precipitation with a non-polar solvent (e.g., hexane or diethyl ether), followed by filtration and washing.
-
Dry the resulting solid under vacuum to obtain the desired metal-TPPO complex.
-
Characterize the complex using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.
Causality: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the coordination of water or oxygen to the metal center, which could compete with TPPO binding. The slow addition of the ligand solution helps to ensure the formation of a well-defined complex and avoid the formation of polymeric or oligomeric species.
Biological Activity: An Emerging Area of Investigation
While the primary applications of TPPO are in chemistry, there is some indication of its potential biological activity. It has been reported as a competitive inhibitor of horse serum butyrylcholinesterase.[3] Butyrylcholinesterase is an enzyme that hydrolyzes choline-based esters and is a target for the development of therapeutics for conditions such as Alzheimer's disease.[4][5]
The mechanism of this inhibition is likely due to the structural similarity of the organophosphorus core of TPPO to the transition state of the choline ester hydrolysis. The phosphoryl group can interact with the active site of the enzyme, preventing the natural substrate from binding. However, it is important to note that this is an area that requires more extensive and rigorous investigation to fully understand the scope and mechanism of TPPO's biological effects.
Comparative Analysis with Triphenylphosphine Oxide (TPPO)
A comparison with the more widely known triphenylphosphine oxide (TPPO) highlights the unique advantages of TPPO.
| Property | This compound (TPPO) | Triphenylphosphine Oxide (TPPO) |
| Substituents | Three electron-donating pyrrolidine rings | Three electron-withdrawing phenyl rings |
| Lewis Basicity | Higher | Lower |
| Solubility | Generally higher in a wider range of solvents[1] | More soluble in aromatic and chlorinated solvents |
| Steric Hindrance | Significant, flexible bulk | Significant, rigid bulk |
| Primary Role | Strong ligand for hard metal ions | Byproduct in many reactions, also a ligand |
The enhanced Lewis basicity and distinct steric profile of TPPO make it a valuable alternative to TPPO in applications where a more strongly coordinating or sterically demanding ligand is required.[1]
Conclusion
The mechanism of action of this compound is fundamentally rooted in its chemical properties as a potent, sterically hindered Lewis base. Its electron-rich phosphoryl oxygen, activated by the inductive effects of the three pyrrolidinyl substituents, readily coordinates to metal centers. This act of coordination is the cornerstone of its utility, enabling it to function as a powerful ancillary ligand in catalysis, a stabilizing agent in organic synthesis, and a building block for novel materials. While its biological activities are an area of nascent research, the well-defined chemical mechanisms of TPPO continue to make it a valuable tool for chemists and material scientists. Further research into its coordination complexes and their catalytic applications will undoubtedly uncover new and exciting opportunities for this versatile molecule.
References
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MDPI. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. [Link]
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ResearchGate. Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(O i Pr) 4 /TMDS. [Link]
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PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866. [Link]
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Introduction: Understanding the Potent Lewis Basicity of Tri(pyrrolidin-1-yl)phosphine oxide
An In-depth Technical Guide to the Lewis Basicity of Tri(pyrrolidin-1-yl)phosphine oxide
This compound, commonly abbreviated as TPPO, is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2][3] This molecule has garnered significant interest in various fields of chemical research, primarily due to its exceptionally high Lewis basicity.[4][5] The core of its functionality lies in the polar phosphoryl group (P=O), where the oxygen atom acts as a potent electron pair donor. The electronic properties of this group are significantly modulated by the three pyrrolidinyl substituents attached to the phosphorus atom.
The synthesis of TPPO is typically achieved through the oxidation of its phosphine precursor, tris(pyrrolidin-1-yl)phosphine.[1] This oxidation can be carried out using common oxidizing agents like hydrogen peroxide.[1] The resulting phosphine oxide is a stable, crystalline solid. The nitrogen atoms of the pyrrolidine rings, through their electron-donating inductive effect, increase the electron density on the phosphorus atom. This, in turn, enhances the polarization of the P=O bond, leading to a more partial negative charge on the oxygen atom and, consequently, a heightened Lewis basicity compared to many other phosphine oxides.[6] This guide provides a comprehensive overview of the theoretical underpinnings, experimental quantification, and practical applications of the Lewis basicity of TPPO.
Caption: General structure of this compound (TPPO).
Quantifying Lewis Basicity: Theoretical and Experimental Approaches
The Lewis basicity of a compound is a measure of its ability to donate an electron pair to a Lewis acid. For phosphine oxides, this interaction primarily involves the oxygen atom of the phosphoryl group.[6] The strength of this interaction can be quantified using various experimental and computational methods.
The Gutmann-Beckett Method: A ³¹P NMR Titration Protocol
A widely accepted method for quantifying the Lewis basicity of phosphine oxides is the Gutmann-Beckett method, which utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] This method measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon its interaction with a standard Lewis acid. While triethylphosphine oxide is a common probe, the same principle can be applied to determine the Lewis basicity of TPPO itself.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of TPPO in a dry, deuterated, non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).
-
Prepare a stock solution of a strong Lewis acid, such as antimony pentachloride (SbCl₅) or tris(pentafluorophenyl)borane (B(C₆F₅)₃), in the same solvent. The choice of Lewis acid is critical; SbCl₅ is the standard for original Gutmann Donor Number (DN) determination, while B(C₆F₅)₃ is a common alternative.[5][6]
-
-
NMR Titration:
-
Acquire a ³¹P NMR spectrum of the TPPO solution alone to determine its initial chemical shift (δ₀).
-
Incrementally add aliquots of the Lewis acid solution to the TPPO solution.
-
After each addition, thoroughly mix the solution and acquire a new ³¹P NMR spectrum to record the new chemical shift (δ).
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ = δ - δ₀) against the molar ratio of Lewis acid to TPPO.
-
The Δδ value at a 1:1 molar ratio, or the plateau of the titration curve, is used to quantify the Lewis basicity. For determining the Gutmann Donor Number (DN), the enthalpy of formation of the TPPO-SbCl₅ adduct in 1,2-dichloroethane is measured calorimetrically.[5]
-
The causality behind this experimental choice lies in the direct relationship between the electron density at the phosphorus nucleus and the ³¹P NMR chemical shift. Upon donation of the electron pair from the phosphoryl oxygen to a Lewis acid, the electron density around the phosphorus atom is withdrawn, leading to a downfield shift in the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid-base interaction.
Caption: Experimental workflow for the Gutmann-Beckett method.
Computational Insights into Lewis Basicity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure and Lewis basicity of molecules like TPPO.[10][11] Calculations can provide insights into:
-
Molecular Electrostatic Potential (MEP): Mapping the MEP on the molecular surface can visually identify the most electron-rich region, which corresponds to the Lewis basic site (the phosphoryl oxygen).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution within the molecule, confirming the high negative charge on the oxygen atom.
-
Interaction Energies: The enthalpy of adduct formation between TPPO and a Lewis acid can be calculated, providing a theoretical counterpart to experimental calorimetric measurements.
These computational studies complement experimental data and provide a deeper understanding of the electronic factors governing the Lewis basicity of TPPO.[11]
Comparative Lewis Basicity of TPPO
The Lewis basicity of TPPO is notably high when compared to other common phosphine oxides. This is quantitatively demonstrated by its Gutmann Donor Number (DN), which is a measure of its Lewis basicity. A recent revision of DN values for a series of phosphoramides places TPPO among the strongest donors.[4][5]
| Compound | Abbreviation | Gutmann Donor Number (DN) (kcal/mol) |
| This compound | TPPO | ~47.2 - 54.8 [5] |
| Hexamethylphosphoramide | HMPA | 38.8[4] |
| Triphenylphosphine oxide | TPPO | 29.3 |
| Trioctylphosphine oxide | TOPO | ~37 |
| Triethylphosphine oxide | TEPO | 33.7 |
Note: The DN value for TPPO has been reported with some variation in the literature. The range reflects different reported measurements before and after revision.[5]
Applications Driven by High Lewis Basicity
The potent electron-donating capability of TPPO makes it a valuable molecule in various chemical applications, from catalysis to coordination chemistry.[1]
Role in Catalysis
The Lewis basicity of TPPO allows it to act as an effective catalyst or promoter in a range of organic reactions.[12] For instance, it can activate silicon-based reagents, such as allyltrichlorosilanes, by coordinating to the silicon atom and forming a hypervalent silicon intermediate.[12] This activation facilitates subsequent reactions, like the allylation of aldehydes.
Caption: TPPO as a catalyst in the activation of silicon reagents.
Coordination Chemistry and Ligand Design
As a strong Lewis base, TPPO is an excellent ligand for a variety of metal ions, particularly hard Lewis acidic metal centers.[1][6] Its high donor strength can stabilize high oxidation states of metals and influence the electronic and steric properties of the resulting metal complexes. This makes it a valuable ligand in the design of catalysts for various transformations and in the study of fundamental coordination chemistry. The stability of the metal complexes formed with TPPO is a key area of investigation for optimizing catalytic processes.[1]
Conclusion
This compound stands out as a powerful Lewis base due to the unique electronic contributions of its pyrrolidinyl groups to the phosphoryl bond. Its Lewis basicity has been quantified through experimental methods like ³¹P NMR titration and is supported by computational studies, showing it to be significantly more basic than common phosphine oxides like triphenylphosphine oxide. This potent electron-donating ability is the cornerstone of its utility in catalysis, where it can activate electrophilic species, and in coordination chemistry, where it serves as a robust ligand for metal ions. The continued exploration of TPPO's properties is expected to unveil new applications in drug development, materials science, and synthetic chemistry.
References
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Cataldo, F. (2015). A revision of the Gutmann donor numbers of a series of phosphoramides including TEPA. Bibliomed. Available from: [Link]
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Melvin, P. R., et al. (2015). Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration. Organometallics, 34(17), 4275-4281. Available from: [Link]
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Kiplagat, A., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]
-
Haake, P., Cook, R. D., & Hurst, G. H. (1967). Evaluation of the basicity of phosphine oxides and phosphine sulfides by measurements of chemical shift in sulfuric acid solutions. Journal of the American Chemical Society, 89(11), 2650-2655. Available from: [Link]
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Blakemore, J. D., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]
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Blakemore, J. D., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765-9780. Available from: [Link]
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Hioe, J., et al. (2012). Computational studies of complexation of nitrous oxide by borane–phosphine frustrated Lewis pairs. Dalton Transactions, 41(22), 6812-6825. Available from: [Link]
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Chandra, A., et al. (2019). Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. INIS-IAEA. Available from: [Link]
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Blakemore, J. D., et al. (2018). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ResearchGate. Available from: [Link]
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Ostras, I., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. ResearchGate. Available from: [Link]
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Gaillard, S., et al. (2012). Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. ResearchGate. Available from: [Link]
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The Coordination Chemistry of Tri(pyrrolidin-1-yl)phosphine oxide: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Ligand in Modern Coordination Chemistry
Abstract
Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with significant potential as a ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of TPPO, aimed at researchers, scientists, and professionals in drug development. While the coordination chemistry of phosphine oxides, in general, is a well-established field, TPPO presents unique electronic and steric characteristics due to its three pyrrolidinyl substituents. This guide will delve into the nuanced coordination behavior of TPPO, drawing parallels with other phosphine oxide ligands while highlighting its distinct potential in catalysis and materials science.
Introduction to this compound (TPPO)
This compound, with the chemical formula C₁₂H₂₄N₃OP, is a phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidin-1-yl groups.[2] This structure imparts a combination of high polarity, significant steric bulk, and strong coordination ability, making it a ligand of considerable interest. The phosphoryl group (P=O) is a hard Lewis base, predisposing TPPO to coordinate strongly with hard Lewis acidic metal centers, such as transition metals, lanthanides, and actinides.[3]
The presence of the three pyrrolidine rings distinguishes TPPO from more commonly studied phosphine oxides like triphenylphosphine oxide (TPPO). These saturated heterocyclic substituents are expected to influence the ligand's electronic properties through inductive effects and introduce a unique steric profile around the coordinating oxygen atom.
Synthesis and Properties of TPPO
Synthesis
TPPO can be synthesized through a few primary routes. A common method involves the oxidation of the corresponding phosphine, tris(1-pyrrolidinyl)phosphine. This oxidation can be readily achieved using mild oxidizing agents like hydrogen peroxide.
Alternatively, a direct approach involves the reaction of phosphorus oxychloride (POCl₃) with an excess of pyrrolidine. This one-pot synthesis is often preferred for its efficiency.
Caption: Synthetic pathways to this compound.
Physicochemical Properties
TPPO is typically a light yellow liquid at room temperature.[1] Its key properties are summarized in the table below. The presence of the polar P=O bond and the overall molecular structure contribute to its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 6415-07-2 | [2] |
| Molecular Formula | C₁₂H₂₄N₃OP | [2] |
| Molecular Weight | 257.32 g/mol | [2] |
| Appearance | Light yellow liquid | [1] |
| Density | ~1.12 g/mL | [1] |
| Boiling Point | 133 °C (at reduced pressure) | [4] |
Coordination Chemistry of TPPO
The coordination of TPPO to a metal center occurs primarily through the oxygen atom of the phosphoryl group. This interaction is a classic example of a Lewis acid-base adduct, where the electron-rich oxygen donates a lone pair to an electron-deficient metal ion.
Caption: General coordination mode of TPPO to a metal ion.
Electronic and Steric Effects
The three pyrrolidinyl groups attached to the phosphorus atom have a significant impact on the electronic and steric properties of the phosphoryl oxygen.
-
Electronic Effects: The nitrogen atoms of the pyrrolidine rings can donate electron density to the phosphorus atom through resonance, which in turn increases the electron density on the phosphoryl oxygen. This enhanced basicity of the oxygen atom leads to stronger coordination to metal centers compared to phosphine oxides with less electron-donating substituents.
-
Steric Effects: The bulky pyrrolidinyl groups create a sterically hindered environment around the coordinating oxygen atom.[5] This steric bulk can influence the coordination number of the resulting metal complex and can play a crucial role in determining the selectivity of catalytic reactions. For instance, the steric hindrance can create specific pockets around the metal center, favoring the binding of certain substrates over others.
Coordination with Transition Metals
Phosphine oxides are well-known to form stable complexes with a wide range of transition metals.[3] While specific studies on TPPO are limited, it is anticipated to form complexes with transition metals in a similar fashion to other tertiary phosphine oxides. The coordination of TPPO to a transition metal center is expected to result in a shift of the P=O stretching frequency in the infrared (IR) spectrum to a lower wavenumber, indicative of the weakening of the P=O bond upon coordination.
Coordination with Lanthanides and Actinides
Lanthanide and actinide ions are hard Lewis acids and exhibit a strong affinity for the hard oxygen donor of the phosphine oxide group. The coordination chemistry of phosphine oxides with f-block elements is a rich field of study, with applications in separation science and catalysis. For instance, various phosphine oxide ligands have been investigated for the extraction and separation of lanthanides and actinides from nuclear waste streams.
While there is a lack of specific literature on TPPO-actinide complexes, studies on analogous systems, such as those involving tris(2-pyridyl)phosphine oxide, demonstrate the formation of stable complexes with lanthanides, exhibiting interesting photoluminescent properties.[6][7] The strong coordination of the phosphine oxide ligand can sensitize the luminescence of lanthanide ions, a property that is highly valuable in the development of optical materials.
Potential Applications
The unique properties of TPPO suggest its utility in several areas of research and development:
-
Homogeneous Catalysis: TPPO can serve as a stabilizing and performance-enhancing ligand in various transition metal-catalyzed reactions, including hydrogenation, cross-coupling, and polymerization.[5] The steric and electronic properties of TPPO can be tuned to achieve high catalytic activity and selectivity.
-
Materials Science: The ability of TPPO to form stable complexes with a variety of metal ions makes it a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis.
-
Drug Development: In the context of drug development, phosphine oxide moieties are sometimes incorporated into bioactive molecules. The coordination properties of TPPO could be exploited in the design of metal-based therapeutics or imaging agents.
Experimental Protocols
Synthesis of this compound (TPPO)
Method: Direct reaction of phosphorus oxychloride with pyrrolidine.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Pyrrolidine
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
A solution of phosphorus oxychloride in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of excess pyrrolidine (at least 3 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of phosphorus oxychloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate of pyrrolidinium chloride is removed by filtration.
-
The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation.
General Procedure for the Synthesis of a TPPO-Metal Complex
Method: Reaction of a metal salt with TPPO.
Materials:
-
A suitable metal salt (e.g., a metal chloride or nitrate)
-
This compound (TPPO)
-
An appropriate solvent (e.g., ethanol, acetonitrile, or dichloromethane)
Procedure:
-
The metal salt is dissolved in the chosen solvent.
-
A solution of TPPO (typically in a 1:1 to 1:3 metal-to-ligand molar ratio) in the same solvent is added to the metal salt solution.
-
The reaction mixture is stirred at room temperature or heated gently for a period of time, depending on the reactivity of the metal salt.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, it is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization of the complex.
Caption: A generalized workflow for the synthesis of TPPO-metal complexes.
Characterization Techniques
The characterization of TPPO and its metal complexes relies on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative for studying phosphine oxides. The coordination of TPPO to a metal center typically results in a downfield shift of the ³¹P NMR signal. ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes.
-
Infrared (IR) Spectroscopy: As mentioned previously, the P=O stretching frequency is a key diagnostic tool. A shift to lower energy upon coordination is a clear indication of complex formation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Elemental Analysis: Confirms the empirical formula of the synthesized compounds.
Conclusion and Future Outlook
This compound is a promising ligand with unique steric and electronic properties that set it apart from other phosphine oxides. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge of phosphine oxide chemistry suggests a vast potential for TPPO in catalysis, materials science, and beyond. Future research should focus on the synthesis and characterization of a wider range of TPPO-metal complexes, including detailed structural and spectroscopic studies. A systematic investigation of the catalytic activity of these complexes in various organic transformations would be a valuable contribution to the field. The insights gained from such studies will undoubtedly pave the way for the rational design of new and efficient chemical systems based on this versatile ligand.
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ResearchGate. (n.d.). Crystal structure of the metal complex 1. The single unit of the.... Retrieved from [Link]
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ResearchGate. (n.d.). Metal- and Ligand-Directed One-Pot Syntheses, Crystal Structures, and Properties of Novel Oxo-Centered Tetra- and Hexametallic Clusters Chelate Complexes, Part 22; for Part 21 see reference 12. Retrieved from [Link]
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National Institutes of Health. (2023). Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Coordination chemistry of tris(azolyl)phosphines. Retrieved from [Link]
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Thermal stability of Tri(pyrrolidin-1-yl)phosphine oxide
An In-Depth Technical Guide to the Thermal Stability of Tri(pyrrolidin-1-yl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TPPO) is an organophosphorus compound with potential applications in organic synthesis and materials science.[1] As with any chemical entity utilized in research and development, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and predictable performance in various applications. This guide provides a comprehensive overview of the thermal stability of TPPO, including known properties, methodologies for its assessment, and a discussion of potential decomposition pathways. While specific, in-depth thermal analysis data for TPPO is not widely published, this document synthesizes information from safety data sheets, related organophosphorus compound studies, and established analytical techniques to equip researchers with the necessary knowledge for a robust evaluation of its thermal hazards.
Introduction to this compound and the Imperative of Thermal Stability
This compound, with the chemical formula C₁₂H₂₄N₃OP, is a compound that has been noted for its potential use as a ligand in metal complexes and as a catalyst in organic reactions.[1] Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings, suggests a degree of thermal and chemical stability.[2] However, like many organophosphorus compounds, it is not immune to thermal decomposition, which can lead to the generation of hazardous byproducts and, in uncontrolled scenarios, runaway reactions.
In the context of drug development and process chemistry, understanding a compound's thermal stability is not merely a safety prerequisite but a critical component of process optimization and risk management. The potential for exothermic decomposition can have significant implications for reaction scale-up, purification processes, and long-term storage. This guide, therefore, aims to provide a foundational understanding of how to approach the thermal stability assessment of TPPO.
Methodologies for Assessing Thermal Stability
A comprehensive evaluation of a compound's thermal stability involves a suite of analytical techniques that provide complementary information on its behavior as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the initial screening tool for thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue. For a compound like TPPO, TGA can indicate the temperature at which it begins to break down and whether the decomposition is a single- or multi-stage process.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.
-
Determine the temperature of the maximum rate of mass loss from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Trustworthiness: The use of an inert atmosphere is crucial for studying the inherent thermal stability of the molecule, as opposed to its oxidative stability. The results from TGA provide a fundamental understanding of the decomposition profile.[3]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic). An exothermic decomposition event is a significant indicator of a potential thermal hazard.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. The use of a sealed pan is important to contain any volatile decomposition products and prevent their evaporation, which would interfere with the heat flow measurement.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a final temperature (determined from TGA data to be beyond the decomposition temperature) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature and the peak temperature of any exothermic events.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Trustworthiness: The combination of TGA and DSC provides a more complete picture of the thermal events. TGA shows when mass is lost, while DSC shows the energetic nature of the transitions.[4][5]
Accelerating Rate Calorimetry (ARC)
Expertise & Experience: ARC is considered the gold standard for assessing thermal runaway potential under adiabatic conditions, which mimic a worst-case scenario in a large-scale reactor.[6][7][8] It provides critical data for process safety, including the onset temperature of self-heating, the time to maximum rate of decomposition (TMR), and the pressure generation during decomposition.[9][10]
Experimental Protocol: ARC of this compound
-
Instrument Preparation: Ensure the ARC instrument is properly calibrated and the sample bomb is clean and passivated if necessary to prevent catalytic effects.
-
Sample Preparation: Place a known mass of this compound (typically 1-5 g) into a spherical sample bomb (e.g., titanium or stainless steel).
-
Experimental Conditions (Heat-Wait-Search Mode):
-
The instrument heats the sample in small temperature steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).
-
Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.
-
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of the self-accelerating decomposition.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Determine the time to maximum rate (TMR) from the onset temperature, which is a critical parameter for assessing the time available to take corrective action in a process deviation.
-
Trustworthiness: ARC provides data that is directly applicable to process safety and hazard assessment, allowing for the design of safer chemical processes and emergency relief systems.[7]
Known Thermal Stability Data for this compound
Publicly available, detailed thermal analysis data for this compound is scarce. However, information from suppliers and safety data sheets provides some initial guidance:
| Property | Value | Source |
| Boiling Point | 140-142 °C at 0.1 mmHg | [11][12][13] |
| Flash Point | 113 °C | [11] |
| Decomposition Products | Upon combustion, may generate poisonous fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides. | [14] |
The flash point of 113 °C indicates that the compound is combustible.[11] The high boiling point at reduced pressure suggests low volatility under normal conditions. The stated decomposition products are typical for organophosphorus compounds containing carbon, hydrogen, nitrogen, and oxygen.[14]
Potential Thermal Decomposition Pathways
Based on the general literature on the thermal degradation of organophosphorus compounds, the decomposition of this compound is likely to proceed through radical mechanisms.[15][16] The phosphorus-nitrogen bonds are susceptible to homolytic cleavage at elevated temperatures, which could initiate a cascade of decomposition reactions. The pyrrolidine rings themselves can undergo ring-opening and fragmentation. The presence of oxygen at the phosphorus center influences the degradation, often leading to the formation of various phosphorus acid species in the solid phase, which can catalyze further decomposition and char formation.[15][17]
Implications for Safe Handling, Storage, and Use
The available data and understanding of similar compounds suggest the following precautions for this compound:
-
Handling: Use in a well-ventilated area, and avoid heating above its flash point in the presence of an ignition source.[18] Personal protective equipment, including gloves and safety glasses, should be worn.[14]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[19] The recommended storage temperature is often at room temperature or refrigerated (e.g., 4°C), under an inert atmosphere, and protected from light.[19]
-
Process Safety: When used in chemical reactions, especially at elevated temperatures or on a large scale, a thorough thermal hazard assessment using techniques like DSC and ARC is strongly recommended. The potential for exothermic decomposition and pressure generation must be considered in the design of the process and any necessary safety interlocks or relief systems.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for comprehensive thermal stability analysis.
Logical Relationship of Key Thermal Stability Parameters
Caption: Relationship of thermal events for a hazardous decomposition.
Conclusion
While a definitive thermal decomposition profile for this compound requires dedicated experimental investigation, this guide provides a robust framework for its assessment. By employing standard analytical techniques such as TGA, DSC, and ARC, researchers and drug development professionals can generate the necessary data to ensure its safe handling, storage, and use. The information presented herein, synthesized from available safety data and the broader knowledge of organophosphorus chemistry, underscores the importance of a proactive and thorough approach to thermal hazard assessment in all chemical research and development endeavors.
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- 15. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
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- 19. chemscene.com [chemscene.com]
Methodological & Application
Tri(pyrrolidin-1-yl)phosphine oxide (PyPOP) in Peptide Coupling Reactions: Application Notes and Protocols
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
The stepwise formation of amide bonds is the foundational principle of peptide synthesis.[1] The success of synthesizing complex or lengthy peptides, whether in solution or on a solid phase (Solid-Phase Peptide Synthesis, SPPS), is critically dependent on the choice of the coupling reagent.[2][3] An ideal reagent drives the reaction to completion rapidly and efficiently, preserving the stereochemical integrity of the constituent amino acids by minimizing racemization.[4] Over the years, phosphonium salt-based reagents have emerged as a powerful class of activators due to their high reactivity and favorable safety profiles.[5][6]
Among these, Tri(pyrrolidin-1-yl)phosphine oxide (PyPOP) and its close analogue, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), have become staples in the peptide chemist's toolbox.[7][8] PyPOP is valued for its ability to facilitate efficient amide bond formation with minimal side reactions.[4][9] A significant advantage of PyPOP and related reagents is the avoidance of carcinogenic byproducts like hexamethylphosphoramide (HMPA), which was a major concern with earlier phosphonium reagents like BOP.[2][8] This guide provides an in-depth look at the mechanism, applications, and detailed protocols for utilizing PyPOP and its analogues in modern peptide synthesis.
Mechanism of Action: Activating the Carboxyl Group
The primary function of PyPOP, in concert with a tertiary base, is to convert the carboxylic acid of an N-protected amino acid into a highly reactive intermediate, making it susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.[2]
The process unfolds in several key steps:
-
Initial Activation: The phosphonium salt reacts with the deprotonated carboxylate of the N-protected amino acid.
-
Intermediate Formation: This reaction forms a highly reactive acyl-phosphonium intermediate. In the case of the closely related and commonly used PyBOP, which contains a 1-hydroxybenzotriazole (HOBt) moiety, this intermediate rapidly rearranges to form a more stable benzotriazolyl active ester.[9] This active ester is the key species that reacts with the amine.
-
Nucleophilic Attack: The N-terminal amine of the second amino acid or peptide chain attacks the carbonyl carbon of the active ester.
-
Peptide Bond Formation: A stable amide (peptide) bond is formed, and the activating group is released as non-reactive, easily removable byproducts.[4] The entire process requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid and neutralize the released hexafluorophosphate anion.[5]
Caption: Generalized mechanism of peptide bond formation using PyPOP/PyBOP.
Advantages and Comparative Performance
The selection of PyPOP or its analogues is often driven by several key advantages over other classes of coupling reagents.
-
High Coupling Efficiency: Phosphonium salts are known for promoting rapid and complete coupling reactions, which is crucial for minimizing side reactions and preventing the formation of deletion sequences, especially in "difficult" couplings involving sterically hindered amino acids.[7][10]
-
Low Racemization: PyPOP-mediated couplings, particularly when involving HOBt or its derivatives, are known for their low propensity to cause racemization at the alpha-carbon of the activated amino acid.[9] This is critical for maintaining the biological activity and structural integrity of the final peptide.
-
Improved Safety Profile: A major advantage of PyPOP/PyBOP over the original BOP reagent is that its byproducts are non-carcinogenic, addressing a significant safety concern in the lab.[2][4]
-
Stability and Solubility: These reagents are typically stable, crystalline solids that are easy to handle and store.[11] They also exhibit good solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[10]
| Reagent Class | Common Examples | Relative Reactivity | Racemization Risk | Key Byproducts | Safety Notes |
| Phosphonium Salts | PyBOP, PyAOP, BOP | High to Very High | Low to Moderate[9] | Tris(pyrrolidino)phosphine oxide | PyBOP avoids carcinogenic HMPA byproduct from BOP.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Low (especially HATU)[12] | Tetramethylurea derivatives | HOBt and HOAt-containing reagents are potentially explosive.[6] |
| Carbodiimides | DCC, DIC, EDC | Moderate | Higher (requires additives like HOBt/Oxyma)[1] | Urea derivatives (DCC byproduct is insoluble) | DCC is a potent allergen. EDC byproduct is water-soluble.[7] |
Table 1. Comparative overview of common peptide coupling reagent classes.
Detailed Protocols
The following protocols provide step-by-step methodologies for standard peptide coupling reactions. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[9]
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle (Fmoc-Strategy)
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support (resin) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
Caption: Standard workflow for a single SPPS coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
PyPOP or PyBOP (4 equivalents)
-
DIPEA (8 equivalents)
-
Solvents: DMF (peptide grade), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Kaiser test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh piperidine solution for 15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and PyPOP (3.95 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes. Note: Avoid long pre-activation times for sensitive amino acids like Cys and His to minimize racemization.[1]
-
-
Coupling Reaction:
-
Drain the wash solvent from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45-90 minutes at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13]
-
A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated (recoupling).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of two protected amino acids in a solution phase.
Materials:
-
N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq.)
-
C-protected amino acid (e.g., H-Gly-OtBu) (1.0 eq.)
-
PyBOP (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add PyBOP (1.1 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq.) to the cooled reaction mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[9]
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide using flash column chromatography on silica gel to obtain the pure product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of amino acids; peptide aggregation; insufficient reagent excess. | Double the coupling time; perform a second coupling (recoupling); use a more potent reagent like PyAOP or HATU for particularly difficult sequences.[5][12] |
| Low Yield | Water contamination hydrolyzing the active intermediate; insufficient reaction time. | Ensure all reagents and solvents are anhydrous.[9] Increase reaction time or slightly increase the equivalents of PyPOP and amino acid. |
| Racemization | Over-activation of the amino acid; excessive base; prolonged reaction at high temperature. | Avoid long pre-activation times, especially for sensitive residues.[1] Consider using a weaker base like 2,4,6-collidine. Perform the coupling at a lower temperature (e.g., 0 °C). |
| Side Reactions (e.g., Guanidinylation) | Occurs with uronium salts (HBTU/HATU) if used in excess, not typically an issue with phosphonium salts like PyPOP. | Use phosphonium reagents or ensure uronium reagents are not used in large excess relative to the carboxylic acid.[3][14] |
Conclusion
This compound (PyPOP) and its benzotriazole analogue PyBOP are robust, efficient, and safe coupling reagents that have earned a permanent place in the field of peptide synthesis. Their rapid reaction kinetics, low propensity for racemization, and the non-toxic nature of their byproducts make them a superior choice over many classical reagents.[2][8] By understanding the underlying mechanism and following well-defined protocols, researchers can effectively leverage PyPOP to synthesize a wide array of simple and complex peptides, advancing research in chemistry, biology, and drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Application of Peptide‐Mimic Phosphonium Salt Catalysts in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Review articles in PEPTIDE SYNTHESIS. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Semantic Scholar. Retrieved from [Link]
-
Thieme. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved from [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]
- Google Patents. (n.d.). WO1990010009A1 - Phosphonium salts as peptide coupling reagents. Google Patents.
-
National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Retrieved from [Link]
-
University of KwaZulu-Natal. (n.d.). Facilitating the solid-phase synthesis of oligonucleotides and peptides. UKZN Research Space. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Luxembourg Bio Technologies. Retrieved from [Link]
-
ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
ResearchGate. (2012). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A General Approach for the Nonstop Solid Phase Synthesis of TAC-Scaffolded Loops towards Protein Mimics containing Discontinuous. RSC Publishing. Retrieved from [Link]
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- 3. peptide.com [peptide.com]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging Tri(pyrrolidin-1-yl)phosphine Oxide as a Stabilizing Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly dependent on the ancillary ligands that stabilize the palladium center and modulate its reactivity. While traditional phosphine ligands are ubiquitous, their sensitivity to oxidation can present practical challenges. This guide delves into the application of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a robust and air-stable compound, as a highly effective stabilizing ligand in key cross-coupling reactions. We provide a detailed examination of its properties, mechanistic rationale, and field-tested protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering researchers a practical tool to enhance catalyst longevity and improve reaction reproducibility.
Introduction: The Evolving Role of Phosphorus Ligands
The architecture of ancillary ligands is a critical determinant of success in palladium-catalyzed cross-coupling. For decades, electron-rich, sterically hindered tertiary phosphines have been the ligands of choice, prized for their ability to promote oxidative addition and reductive elimination.[1][2] However, many of these phosphines are air-sensitive, requiring inert atmosphere techniques for storage and handling.
Recently, phosphine oxides have emerged from being considered catalyst poisons to being recognized as valuable components of catalytic systems.[3][4] Initially, their beneficial effects were serendipitously discovered, revealing that they can serve as labile, stabilizing ligands.[3] Unlike their phosphine counterparts, phosphine oxides are generally stable to air and moisture, simplifying experimental setup. This compound (TPPO) is a tertiary phosphine oxide distinguished by its three nitrogen-containing five-membered rings. These pyrrolidinyl groups enhance its solubility in a range of organic solvents and are proposed to modulate the electronic properties at the phosphorus center.[5] While its parent compound, Tris(1-pyrrolidinyl)phosphine, is a known ligand for a multitude of cross-coupling reactions, the oxide form, TPPO, offers a unique value proposition as a catalyst stabilizer, mitigating decomposition pathways such as palladium agglomeration.[3]
Key Properties of this compound (TPPO):
-
CAS Number: 6415-07-2[6]
-
Molecular Formula: C₁₂H₂₄N₃OP[7]
-
Molecular Weight: 257.32 g/mol [7]
-
Appearance: Colorless to light yellow/brown liquid[7]
-
Key Feature: High air and moisture stability, eliminating the need for rigorous inert-atmosphere techniques for ligand handling.
Mechanistic Rationale: A Catalyst Guardian
The primary role of TPPO in a cross-coupling reaction is not to participate directly in the catalytic cycle's key steps (oxidative addition, transmetalation, reductive elimination) in the same manner as a bulky phosphine. Instead, it acts as a labile ligand that reversibly coordinates to the palladium center, protecting it from deactivation.
In the absence of a strong ligand, coordinatively unsaturated palladium species, particularly Pd(0), are prone to agglomerate into inactive palladium black. TPPO, through its phosphoryl oxygen, can provide a weak, stabilizing interaction with the metal center. This interaction is sufficiently labile to allow substrates to access the metal for the main catalytic cycle to proceed, yet persistent enough to prevent irreversible catalyst decomposition.[3] This dual function is crucial for maintaining a high concentration of active catalyst throughout the reaction, especially in reactions involving challenging substrates or requiring prolonged heating.
Figure 1. Proposed role of TPPO as a catalyst stabilizer. It reversibly binds to the active Pd(0) species, preventing irreversible decomposition while allowing entry into the productive catalytic cycle.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The protocol below is designed for coupling a generic aryl bromide with an arylboronic acid, utilizing TPPO to enhance catalyst stability and ensure reliable conversion.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a 25 mL Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium source, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (TPPO) (0.04 mmol, 4 mol%).
-
Scientist's Note: A 1:2 ratio of Pd:TPPO is a robust starting point. The slightly higher ligand loading ensures that a sufficient concentration of the stabilizer is present to protect the catalyst throughout the reaction.
-
-
Solvent Addition: Add the solvent system via syringe. A mixture of toluene and water (e.g., 4 mL toluene, 1 mL water) is commonly effective. The aqueous phase is crucial for activating the boronic acid with the inorganic base.[8]
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Screening of Conditions
| Entry | Pd Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 91 |
| 4 | Pd(OAc)₂ (2) | Cs₂CO₃ (2) | Toluene | 100 | 8 | 78 |
| 5 | Pd(OAc)₂ (1) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 88 |
Yields are for a model reaction of 4-bromotoluene with phenylboronic acid and are representative. Optimization is recommended for specific substrates.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, crucial in pharmaceutical and materials science.[9] These reactions often require bulky, electron-rich ligands to facilitate the challenging reductive elimination step.[10] While TPPO is not a classic Buchwald-Hartwig ligand, its stabilizing properties can prevent catalyst decomposition, which is often a cause of low yields with less reactive aryl chlorides.
Figure 2. General experimental workflow for a TPPO-stabilized cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the palladium precursor, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), TPPO (0.06 mmol, 6 mol%), and the base, typically a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 mmol, 1.4 equiv). Add the aryl halide (if solid, 1.0 mmol, 1.0 equiv).
-
Purging: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Note: While TPPO is air-stable, the palladium precursor and the active Pd(0) species are sensitive to oxygen. An inert atmosphere is critical for the reaction's success.
-
-
Reagent Addition: Add the solvent (e.g., toluene or dioxane, 3 mL), followed by the amine (1.2 mmol, 1.2 equiv) and the aryl halide (if liquid) via syringe.
-
Reaction Execution: Place the sealed reaction tube in a preheated oil bath at 100-110 °C and stir for the required duration (typically 4-24 hours).
-
Monitoring & Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Dilute with diethyl ether or ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the desired arylamine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure the Pd source is fresh; use a pre-catalyst. 2. For Buchwald-Hartwig, switch to a stronger base like LiHMDS or KHMDS. For Suzuki, try K₃PO₄. 3. Increase temperature in 10 °C increments. |
| Formation of Side Products (e.g., Homocoupling) | 1. Catalyst decomposition. 2. Incorrect stoichiometry. | 1. Increase the loading of TPPO (e.g., from 4 mol% to 8 mol%) to better stabilize the catalyst. 2. Ensure precise measurement of the boronic acid or amine (typically 1.1-1.3 equiv). |
| Incomplete Conversion | 1. Reaction time is too short. 2. Catalyst has deactivated over time. | 1. Extend the reaction time. 2. Add a second small portion of the Pd precursor and TPPO ligand after 12 hours. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Presence of oxygen or moisture. | 1. Use high-purity, dry solvents. 2. Ensure the inert atmosphere technique is rigorous, especially for Buchwald-Hartwig reactions. |
Conclusion
This compound represents a valuable and practical addition to the synthetic chemist's toolkit. While not a direct replacement for the highly active, sterically demanding phosphines used to couple challenging substrates, its strength lies in its role as a robust, air-stable catalyst stabilizer. By mitigating catalyst decomposition pathways, TPPO can significantly improve the reliability, reproducibility, and overall efficiency of widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and insights provided herein serve as a comprehensive guide for researchers seeking to harness the practical advantages of this unique phosphine oxide ligand.
References
-
Caddick, S., & Cloke, F. G. N. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron, 63(26), 5730-5738. [Link]
-
Corpet, M., & Gosmini, C. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 38(18), 3516–3524. [Link]
-
Freixa, Z. (2010). Secondary Phosphine Oxides: Bifunctional Ligands in Catalysis. Freixa's Group Publications. [Link]
-
National Center for Biotechnology Information. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PubMed. [Link]
-
Shaikh, A. A., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Catalysis Science & Technology, 2, 1435-1453. [Link]
-
Gual, A., & van Leeuwen, P. W. N. M. (2011). Coordination chemistry and catalysis with secondary phosphine oxides. Dalton Transactions, 40(35), 8963-8970. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Pérez-Temprano, M. H., & Espinet, P. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. Organometallics, 40(7), 934–945. [Link]
-
Pilgrim, B. S., & Champness, N. R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50, 3639-3658. [Link]
-
Achard, T. (2013). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA, 67(10), 735-739. [Link]
-
White Rose eTheses Online. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Bruneau, A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(50), 13346-13349. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
Kelly, T. R., et al. (2017). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 36(15), 2822-2836. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Organometallic Chemistry, 31, 1-27. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Massey, R. S., et al. (2017). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 46(36), 12044-12055. [Link]
-
Lee, C.-F., et al. (2020). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Organometallics, 39(17), 3169-3179. [Link]
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Application Notes and Protocols: Tri(pyrrolidin-1-yl)phosphine Oxide in C-H Activation
Introduction: A Novel Frontier in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] While transition metal catalysis has dominated this field, the development of metal-free catalytic systems is of significant interest to circumvent issues of cost, toxicity, and challenging purification. In this context, we introduce Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a unique organocatalyst with burgeoning potential in C-H activation.
This compound, a phosphoramide, is characterized by a highly polarized phosphorus-oxygen bond and the presence of three electron-donating pyrrolidine rings.[2] This unique electronic structure imparts significant Lewis basicity to the oxygen atom, making it a powerful hydrogen bond acceptor and a potential catalyst for reactions that proceed via proton abstraction or interaction with Lewis acidic species.[3] While the catalytic applications of TPPO are not yet extensively explored, its structural and electronic properties suggest its utility in C-H activation paradigms.[4]
This guide provides a comprehensive overview of the theoretical basis for TPPO-catalyzed C-H activation, its synthesis, and detailed, albeit prospective, protocols for its application. These notes are intended to serve as a foundational resource for researchers at the forefront of catalytic methodology development.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the catalyst's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 6415-07-2 | [5] |
| Molecular Formula | C₁₂H₂₄N₃OP | [5] |
| Molecular Weight | 257.32 g/mol | [5] |
| Appearance | Colorless to brown clear liquid | [6] |
| Boiling Point | 140-142 °C at 0.1 mmHg | [6] |
| Density | 1.120 g/mL at 20 °C | [6] |
| Solubility | Soluble in a wide range of organic solvents | [3] |
Synthesis of this compound:
TPPO can be readily synthesized in the laboratory via a two-step procedure starting from phosphorus trichloride and pyrrolidine.[3]
-
Phosphination: Phosphorus trichloride is reacted with an excess of pyrrolidine in an inert solvent (e.g., diethyl ether or dichloromethane) under anhydrous conditions. This reaction forms Tris(1-pyrrolidinyl)phosphine.
-
Oxidation: The resulting Tris(1-pyrrolidinyl)phosphine is then oxidized to this compound. A common and efficient oxidizing agent for this transformation is hydrogen peroxide.[3]
Proposed Mechanism of TPPO-Catalyzed C-H Activation
The high Lewis basicity of the phosphoryl oxygen in TPPO is the cornerstone of its proposed catalytic activity in C-H activation. We hypothesize a mechanism involving the activation of a C-H bond through a concerted deprotonation-metalation pathway or by enhancing the reactivity of a coupled catalytic system.
Given the nascent stage of research in this specific area, a plausible general mechanism involves TPPO acting as a potent Lewis base to facilitate the deprotonation of a C-H bond, potentially in synergy with a transition metal catalyst or another activating agent. The pyrrolidine substituents are expected to enhance the solubility and reactivity of the catalyst compared to other phosphine oxides.[3]
Below is a conceptual diagram illustrating a possible role of TPPO in a metal-catalyzed C-H activation cycle.
Caption: Conceptual Catalytic Cycle for TPPO-Assisted C-H Activation
Application Protocols (Prospective)
The following protocols are proposed based on the anticipated reactivity of TPPO and are adapted from established procedures for related catalytic systems. These protocols have not been experimentally validated and should be considered as a starting point for methodology development.
Protocol 1: Hypothetical TPPO-Catalyzed Direct Arylation of Arenes
This protocol outlines a hypothetical procedure for the direct arylation of an arene, a cornerstone transformation in drug discovery and materials science.
Objective: To couple an arene with an aryl halide using a palladium catalyst and TPPO as a ligand and Lewis basic additive.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TPPO)
-
Arene (e.g., benzene, toluene)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Experimental Workflow:
Caption: Experimental Workflow for Hypothetical TPPO-Catalyzed Direct Arylation
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1-5 mol%), this compound (2-10 mol%), and the chosen base (1.5-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) to the flask.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent, followed by the arene substrate (typically used in excess or as the solvent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[6]
Future Outlook
The exploration of this compound as a catalyst for C-H activation is a promising, yet nascent, field of research. Its strong Lewis basicity and favorable physical properties position it as a compelling candidate for the development of novel, metal-free, or metal-assisted catalytic systems.[3] Further investigations into its catalytic activity and mechanism are highly encouraged to unlock its full potential in synthetic organic chemistry.
References
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-
ResearchGate. (n.d.). Synthesis of phosphine oxide substituted pyrrolidine 56. Reagents and.... Retrieved from [Link]
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ACS Central Science. (2021). Phosphorus-Based Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and applications of phosphoramides. Retrieved from [Link]
-
iChemical. (n.d.). Tris(pyrrolidinophosphine) oxide, CAS No. 6415-07-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)−H Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. Retrieved from [Link]
-
ChemRxiv. (2023). The Dynamic Catalytic Activity of Phosphorus-containing Catalysts. Retrieved from [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration. Retrieved from [Link]
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The Unseen Hand in Amide Bond Formation: A Guide to Tri(pyrrolidin-1-yl)phosphine Oxide and its Role in Modern Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the formation of the amide bond remains a cornerstone of chemical transformations, pivotal in the construction of pharmaceuticals, peptidomimetics, and advanced materials. While a plethora of coupling reagents have been developed to facilitate this critical reaction, the byproducts generated are often as crucial to the success and safety of a synthesis as the reagents themselves. This technical guide delves into the significance of Tri(pyrrolidin-1-yl)phosphine oxide (PyOPO), a compound intrinsically linked to the widely utilized phosphonium-based coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). We will explore the mechanistic origins of PyOPO, its impact on reaction efficiency and safety, and provide detailed protocols for its effective management in the laboratory.
Introduction: The Byproduct as a Key Player
This compound, often abbreviated as PyOPO, is a stable phosphine oxide that emerges as a key byproduct during amide bond formation reactions mediated by PyBOP.[1] Historically, the development of PyBOP was a direct response to the safety concerns associated with its predecessor, the BOP reagent, which generated the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] PyBOP's design ingeniously substitutes the dimethylamino groups of BOP with pyrrolidino moieties, leading to the formation of the significantly less toxic PyOPO upon reaction completion.[1][2] This critical modification has cemented PyBOP's role as a go-to coupling reagent, offering high efficiency while prioritizing laboratory safety.
Understanding the properties and behavior of PyOPO is therefore not a peripheral concern but a central aspect of mastering PyBOP-mediated couplings. This guide will provide researchers, scientists, and drug development professionals with the necessary insights to optimize their synthetic strategies by effectively managing this ubiquitous yet often overlooked reaction component.
The Genesis of PyOPO: A Mechanistic Perspective
The formation of PyOPO is inextricably linked to the mechanism of PyBOP in promoting amide bond formation. The process can be dissected into two primary stages: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.
Step 1: Carboxylic Acid Activation
The reaction commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic phosphorus atom of PyBOP. This leads to the displacement of the benzotriazole-1-yloxy group, forming a highly reactive acyloxyphosphonium intermediate. It is this activated species that is primed for reaction with the amine.
Step 2: Nucleophilic Attack and Amide Bond Formation
The amine nucleophile then attacks the carbonyl carbon of the acyloxyphosphonium intermediate. This tetrahedral intermediate subsequently collapses, forming the desired amide bond and releasing this compound (PyOPO) as a stable byproduct.
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway of a PyBOP-mediated amide coupling, highlighting the formation of PyOPO.
Caption: PyBOP-mediated amide coupling mechanism.
Key Advantages of PyOPO as a Byproduct
The deliberate design of PyBOP to produce PyOPO offers significant advantages in a research and development setting:
-
Reduced Toxicity: As previously mentioned, PyOPO is markedly less toxic than HMPA, the byproduct of the BOP reagent. This enhances laboratory safety and reduces the environmental impact of the chemical process.[1]
-
High Solubility: The pyrrolidine substituents in PyOPO contribute to its good solubility in common organic solvents.[3] This can be advantageous during the reaction but requires specific strategies for its removal during workup.
-
Chemical Inertness: Under typical amide coupling conditions, PyOPO is chemically inert and does not interfere with the desired reaction, ensuring clean reaction profiles.
Experimental Protocol: PyBOP-Mediated Amide Coupling
This protocol provides a general procedure for the synthesis of an amide using PyBOP. The quantities should be adjusted based on the specific substrates used.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
PyBOP (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid.
-
Dissolve the carboxylic acid in the chosen anhydrous solvent (DCM or DMF).
-
Add the amine to the solution.
-
In a separate vial, dissolve the PyBOP in the same anhydrous solvent.
-
Add the PyBOP solution to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, the workup procedure is initiated to isolate the product and remove the PyOPO byproduct.
Visualizing the Workflow
Caption: General workflow for PyBOP-mediated amide coupling.
Workup and Purification: Managing PyOPO
The successful isolation of the desired amide product hinges on the effective removal of PyOPO and other reaction byproducts. The choice of workup procedure will depend on the properties of the product.
Aqueous Workup:
For products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), a standard aqueous workup is often effective.
-
Dilute the reaction mixture with the chosen organic solvent.
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 1M HCl or saturated NH4Cl) to remove excess amine and DIPEA.
-
A weak base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt.
-
Brine to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Note on PyOPO Removal: PyOPO has some water solubility, but a significant portion may remain in the organic layer.
Chromatographic Purification:
Column chromatography is typically required to separate the amide product from the remaining PyOPO.
-
For non-polar products: If the desired amide is relatively non-polar, PyOPO can often be removed by suspending the crude material in a non-polar solvent system (e.g., pentane/ether) and filtering through a plug of silica gel. The product can be eluted with a more polar solvent, leaving the more polar PyOPO adsorbed on the silica.[4]
-
Standard Silica Gel Chromatography: For most other cases, standard silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes, DCM/methanol) will effectively separate the product from PyOPO.
Quantitative Data Summary
The following table provides a summary of the key reagents and byproducts involved in a typical PyBOP-mediated coupling.
| Compound | Role | Molar Mass ( g/mol ) | Key Characteristics |
| PyBOP | Coupling Reagent | 520.38 | Efficient, promotes low racemization, safer alternative to BOP.[2] |
| This compound (PyOPO) | Byproduct | 257.31 | Non-carcinogenic, soluble in many organic solvents.[1][5] |
| HOBt | Byproduct/Additive | 135.12 | Suppresses racemization. |
| DIPEA | Base | 129.24 | Non-nucleophilic base for carboxylate formation. |
Conclusion
This compound is more than just a byproduct; it is a testament to the evolution of safer and more efficient synthetic methodologies. Its presence in PyBOP-mediated reactions is a direct consequence of a design aimed at mitigating the risks associated with older coupling reagents. By understanding the mechanistic origins of PyOPO and employing the appropriate workup and purification strategies, researchers can fully leverage the power of PyBOP to construct complex amide-containing molecules with high yields and enhanced safety. This holistic understanding of all reaction components, including the byproducts, is essential for the development of robust and reliable synthetic protocols in the modern chemical laboratory.
References
-
Gao, F., et al. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Nature Communications, 12(1), 2731. Retrieved from [Link]
-
Ren, J. W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. Retrieved from [Link]
-
Ren, J. W., Tong, M. N., Zhao, Y. F., & Ni, F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phosphine oxide substituted pyrrolidine 56. Reagents and.... Retrieved from [Link]
-
Ren, J. W., Tong, M. N., Zhao, Y. F., & Ni, F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]
-
Radom, K. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(1), 233-239. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Calogero, G., et al. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 10(11), 1299. Retrieved from [Link]
-
PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
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Application Notes & Protocols: Tri(pyrrolidin-1-yl)phosphine Oxide as a Catalytic Reagent for Amidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Catalytic Approach to Amide Bond Formation
The synthesis of amides is a cornerstone of organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and advanced materials. While numerous stoichiometric coupling reagents have been developed, they often generate significant chemical waste. A more elegant and sustainable approach is the use of catalytic reagents that can be regenerated in situ.
This guide explores the application of phosphine oxides, particularly Tri(pyrrolidin-1-yl)phosphine oxide (PyOPO) , as catalysts for the formation of amide bonds. Unlike traditional coupling reagents, phosphine oxides can facilitate amidation at catalytic loadings when used in conjunction with a stoichiometric activating agent, such as oxalyl chloride. This process relies on the in situ generation of a highly reactive phosphonium species that activates the carboxylic acid for nucleophilic attack by an amine.
While much of the foundational research in this area has been conducted with triphenylphosphine oxide (Ph3PO), the principles are directly applicable to PyOPO.[1][2][3] The pyrrolidine substituents on the phosphorus atom of PyOPO can enhance solubility and modulate reactivity, making it a valuable tool in the synthetic chemist's arsenal. This document provides a detailed overview of the underlying mechanism, practical experimental protocols, and the potential advantages of this catalytic system.
The Catalytic Cycle: Mechanism of Action
The catalytic amidation process does not involve the phosphine oxide directly activating the carboxylic acid. Instead, the phosphine oxide is a pre-catalyst that is converted into the active catalytic species by a co-reagent. The generally accepted mechanism, primarily elucidated through studies with Ph3PO and oxalyl chloride, is a cyclical process.[1][2][3][4]
Step 1: Activation of the Pre-catalyst this compound (PyOPO) reacts with a stoichiometric activating agent, such as oxalyl chloride, to form a reactive dichlorophosphonium salt intermediate. This is the key step that regenerates the active coupling agent in a catalytic manner.
Step 2: Carboxylic Acid Activation The dichlorophosphonium salt reacts with the carboxylic acid to form a highly reactive acyloxyphosphonium salt. This intermediate is a potent acylating agent, primed for nucleophilic attack.
Step 3: Nucleophilic Attack and Amide Formation The amine attacks the activated carbonyl carbon of the acyloxyphosphonium salt. This step forms the desired amide bond and regenerates the phosphine oxide catalyst.
Step 4: Catalyst Regeneration The regenerated phosphine oxide can then re-enter the catalytic cycle by reacting with another molecule of the activating agent.
Experimental Protocols
The following is a general protocol for the catalytic amidation of a carboxylic acid with an amine using this compound and oxalyl chloride. This protocol is based on established procedures for phosphine oxide catalysis and should be optimized for specific substrates.[1][5]
Materials and Reagents
-
Carboxylic Acid
-
Amine
-
This compound (PyOPO, Catalyst)[6]
-
Oxalyl Chloride (Activating Agent)
-
Triethylamine (Base)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and this compound (51.5 mg, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (1.0-2.0 mL). Stir the mixture to ensure all solids are dissolved or well-suspended.
-
Reagent Addition: Sequentially add oxalyl chloride (127 µL, 1.5 mmol, 1.5 equiv.) followed by triethylamine (279 µL, 2.0 mmol, 2.0 equiv.) at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically rapid, often completing within 10 to 60 minutes.[1][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, partition the mixture between ethyl acetate (EtOAc, 50-100 mL) and water (50 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Substrate Scope and Performance
This catalytic system is effective for a broad range of substrates, including challenging couplings of sterically hindered carboxylic acids with weakly nucleophilic amines.[1][7] The reaction proceeds with minimal racemization, making it suitable for peptide synthesis.[1][2][3]
| Carboxylic Acid Type | Amine Type | Typical Yield (%) | Notes |
| N-protected α-amino acids | Amino acid esters | 75-95% | Minimal racemization observed.[1][2] |
| Aromatic carboxylic acids | Primary & secondary aliphatic amines | 80-98% | Generally high yields and fast reaction times. |
| Aliphatic carboxylic acids | Aromatic amines (anilines) | 70-90% | Effective for less nucleophilic amines. |
| Sterically hindered acids | Primary amines | 65-85% | Demonstrates applicability to challenging substrates.[7] |
Safety and Handling
-
This compound (PyOPO): May cause irritation upon ingestion or inhalation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases. Must be handled with extreme care in a fume hood.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound serves as an effective pre-catalyst for the amidation of carboxylic acids in the presence of an activating agent like oxalyl chloride. This method offers several advantages, including high yields, short reaction times, broad substrate scope, and minimal racemization. The catalytic nature of the phosphine oxide reduces waste compared to stoichiometric coupling reagents, aligning with the principles of green chemistry. The favorable solubility profile of PyOPO may offer advantages in certain solvent systems. This protocol provides a robust and efficient alternative for the synthesis of amides in both academic and industrial research settings.
References
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. [Link]
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv. [Link]
-
Chen, V. (2023). Development of Bridged [2.1.1] Bicyclic Phosphine Oxides and Phosphine-Oxide Catalyzed Peptide Coupling. eScholarship, University of California. [Link]
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]
-
Klose, A., et al. (2021). Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis. Angewandte Chemie International Edition, 60(29), 16053-16059. [Link]
-
Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
-
Catalytic Amidation. (n.d.). University College London. [Link]
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. [Link]
-
Jia, M., Jiang, L., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Semantic Scholar. [Link]
-
Kwon, O. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 410-426. [Link]
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. PubMed. [Link]
-
Jiang, L., et al. (2017). A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. [Link]
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Lenstra, D. C., Rutjes, F. P. J. T., & Mecinović, J. (2014). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Chemical Communications, 50(43), 5763-5766. [Link]
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The Role of Tri(pyrrolidin-1-yl)phosphine Oxide in Modern Lactamization Reactions: A Detailed Guide for Researchers
Introduction: The Enduring Challenge of Lactamization and the Rise of Phosphonium Reagents
The synthesis of lactams, cyclic amides, is a cornerstone of modern organic and medicinal chemistry. These motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The intramolecular cyclization of an amino acid or peptide precursor to form a lactam, known as lactamization, is a critical step in the synthesis of many therapeutic peptides and complex molecular architectures. However, achieving efficient lactamization, particularly for medium to large ring sizes (macrolactamization), is often fraught with challenges, including competing intermolecular polymerization, epimerization at chiral centers, and low yields.
Historically, a variety of coupling reagents have been employed to facilitate amide bond formation. The landscape of peptide synthesis has seen a significant evolution from carbodiimides to the development of more sophisticated uronium and phosphonium salt reagents.[1] Among these, phosphonium-based reagents have emerged as powerful tools for mediating amide bond formation with high efficiency and minimal side reactions.[1][2] This guide focuses on the application of Tri(pyrrolidin-1-yl)phosphine oxide (PyOPO) and its closely related analogue, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), in lactamization reactions. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and offer insights into optimizing these critical cyclization reactions.
This compound (PyOPO) and its Analogue PyBOP: A Safer and Efficient Choice
This compound is a key byproduct in reactions utilizing PyBOP, a widely adopted coupling reagent in peptide synthesis.[3] PyBOP itself is a phosphonium salt that has largely replaced its predecessor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), due to a significant safety advantage. The use of BOP results in the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). In contrast, reactions mediated by PyBOP generate the non-carcinogenic and more benign this compound, marking a significant advancement in laboratory safety.[4]
The reactivity of PyOPO's parent compound, PyBOP, is comparable to that of BOP, ensuring high coupling efficiency.[4] Phosphonium salts like PyBOP are particularly advantageous for cyclization reactions as they do not promote the undesirable side reaction of guanidinylation of the N-terminal amino group, a known issue with some uronium-based reagents like HBTU and TBTU, especially when used in excess.[5] This makes phosphonium reagents a more robust choice for driving slow cyclization reactions to completion.
Mechanistic Insights: The Activation Pathway
The efficacy of phosphonium reagents like PyBOP in lactamization stems from their ability to activate the carboxylic acid moiety of the linear precursor, rendering it highly susceptible to nucleophilic attack by the distal amine. The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Acyloxyphosphonium Salt: The carboxylate of the amino acid or peptide precursor reacts with the phosphonium salt (e.g., PyBOP) to form a highly reactive acyloxyphosphonium intermediate.
-
In Situ Formation of an Active Ester: This intermediate can then react with 1-hydroxybenzotriazole (HOBt), which is either present as part of the reagent (as in PyBOP) or added separately, to generate a more stable and highly reactive OBt-active ester.
-
Intramolecular Nucleophilic Attack: The terminal amino group of the same molecule then attacks the activated carbonyl carbon of the active ester, leading to the formation of the desired lactam ring.
-
Release of Byproducts: The reaction releases this compound and HOBt as byproducts.
This process is highly efficient and generally proceeds with minimal racemization, a critical consideration when dealing with chiral amino acid precursors.[1]
Diagram: Generalized Mechanism of Lactamization using a Phosphonium Salt Reagent
Sources
Preparation of Metal Complexes with Tri(pyrrolidin-1-yl)phosphine Oxide: An Application and Protocol Guide
Introduction: The Unique Potential of Tri(pyrrolidin-1-yl)phosphine Oxide as a Ligand
This compound (TPPO) is a fascinating organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine rings. This unique structure imparts a high degree of basicity to the phosphoryl oxygen, making it a powerful Lewis base and an excellent candidate for coordinating with a wide array of metal ions. The pyrrolidine substituents are not merely passive components; they enhance the ligand's solubility in various organic solvents and influence its steric and electronic properties. These characteristics make TPPO a versatile ligand for applications ranging from catalysis to solvent extraction and the synthesis of novel materials.
This comprehensive guide provides detailed protocols for the synthesis of TPPO and its subsequent use in the preparation of metal complexes. We will delve into the underlying principles of its coordination chemistry, offer step-by-step experimental procedures, and discuss the characterization and potential applications of the resulting complexes. This document is intended for researchers and professionals in chemistry, materials science, and drug development who are interested in leveraging the unique properties of TPPO in their work.
Part 1: Synthesis of this compound Ligand
The synthesis of TPPO is a crucial first step before it can be employed in the formation of metal complexes. A common and effective method involves the oxidation of its phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.
Protocol 1: Synthesis of this compound
Materials:
-
Tri(pyrrolidin-1-yl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Tri(pyrrolidin-1-yl)phosphine in dichloromethane.
-
Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water to remove any unreacted hydrogen peroxide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary.
Part 2: General Principles of Metal Complex Formation with TPPO
The coordination of TPPO to a metal center predominantly occurs through the lone pair of electrons on the phosphoryl oxygen atom. This interaction is a classic example of a Lewis acid-base adduct formation, where the metal ion acts as the Lewis acid and the oxygen atom of TPPO as the Lewis base. The strength of this M-O bond is influenced by several factors, including the nature of the metal ion (its charge density and hardness/softness) and the steric and electronic properties of the TPPO ligand.
The three pyrrolidine rings create a sterically demanding environment around the phosphorus atom, which can influence the stoichiometry and geometry of the resulting metal complex. This steric hindrance can be advantageous in promoting the formation of specific coordination numbers and geometries.
Part 3: Protocols for the Synthesis of TPPO-Metal Complexes
The following protocol is a general guideline for the synthesis of a lanthanide(III) complex with TPPO, adapted from established procedures for similar phosphine oxide ligands.[1][2][3] This method can be modified for other metal ions by adjusting the choice of metal salt, solvent, and reaction conditions.
Protocol 2: Synthesis of a Representative Lanthanide(III)-TPPO Complex
Materials:
-
This compound (TPPO)
-
Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Schlenk line and glassware for inert atmosphere techniques
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific molar equivalent of TPPO in anhydrous acetonitrile.
-
Preparation of Metal Salt Solution: In a separate Schlenk flask, dissolve one molar equivalent of the lanthanide(III) nitrate hydrate in anhydrous acetonitrile. Gentle heating may be required to facilitate dissolution.
-
Complexation Reaction: Slowly add the lanthanide salt solution to the stirred TPPO solution at room temperature. The reaction is typically rapid, and a precipitate may form immediately or upon stirring for a few hours.
-
Isolation of the Complex: After stirring for a predetermined period (e.g., 12-24 hours) at room temperature, the resulting solid is collected by filtration under an inert atmosphere.
-
Washing and Drying: Wash the collected solid with small portions of cold anhydrous acetonitrile and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the complex under vacuum.
-
Recrystallization (Optional): Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the complex in an appropriate solvent or by solvent diffusion techniques.
Part 4: Characterization of TPPO-Metal Complexes
A comprehensive characterization of the newly synthesized TPPO-metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Analytical Technique | Information Obtained | Expected Observations for TPPO-Metal Complexes |
| ³¹P NMR Spectroscopy | Coordination of the phosphoryl group to the metal center. | A downfield shift of the ³¹P NMR signal of TPPO upon coordination to a metal ion, indicating a decrease in electron density at the phosphorus atom. |
| ¹H and ¹³C NMR Spectroscopy | Structural information about the ligand framework in the complex. | Shifts in the proton and carbon signals of the pyrrolidine rings upon complexation. |
| Infrared (IR) Spectroscopy | Information about the P=O bond stretching frequency. | A decrease in the P=O stretching frequency (typically around 1150-1250 cm⁻¹) upon coordination to a metal ion, due to the weakening of the P=O bond. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the complex. | Confirmation of the proposed stoichiometry of the metal complex. |
| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides unambiguous evidence of the coordination mode of the TPPO ligand and the overall structure of the metal complex. |
| Mass Spectrometry | Determination of the molecular weight of the complex. | Confirmation of the formation of the desired complex and identification of its fragmentation pattern. |
Part 5: Applications of TPPO-Metal Complexes
The unique properties of TPPO-metal complexes open up a wide range of potential applications in various fields of chemistry and materials science.
-
Catalysis: The steric and electronic properties of the TPPO ligand can be fine-tuned to influence the catalytic activity of the metal center. These complexes have the potential to be used as catalysts in various organic transformations, such as polymerization, oxidation, and cross-coupling reactions.
-
Solvent Extraction: The strong affinity of the phosphoryl oxygen for metal ions makes TPPO an effective extractant for the separation and purification of metals, particularly lanthanides and actinides, in hydrometallurgical processes. The pyrrolidine groups can enhance the solubility of the metal complexes in organic phases, improving the efficiency of the extraction process.
-
Luminescent Materials: Lanthanide complexes with organic ligands are well-known for their luminescent properties. By acting as an "antenna," the TPPO ligand can absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This makes TPPO-lanthanide complexes promising candidates for applications in lighting, displays, and bio-imaging.
Part 6: Visualizations
Coordination of TPPO to a Metal Ion
Caption: General coordination of TPPO to a metal ion (Mⁿ⁺).
Experimental Workflow for TPPO-Metal Complex Synthesis
Caption: Workflow for the synthesis of a TPPO-metal complex.
References
-
Bryleva, Y. A., Glinskaya, L. A., Yzhikova, K. M., Artemyev, A. V., Rakhmanova, M. I., & Baranov, A. Y. (2024). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples. Russian Journal of Coordination Chemistry, 50(10), 722-736. [Link]
-
Platt, A. W. G. (2016). Lanthanide phosphine oxide complexes. Coordination Chemistry Reviews, 329, 24-89. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]
-
Bryleva, Y. A., et al. (2024). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples. Russian Journal of Coordination Chemistry, 50(9), 745-756. [Link]
-
Bryleva, Y. A., et al. (2024). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples. ResearchGate. [Link]
-
PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
-
Dalton Transactions. (2021). Six-coordinate lanthanide complexes based on bidentate phosphine oxide ligands: synthesis, structure and magnetic properties. [Link]
Sources
- 1. US20240092708A1 - Non-Cryogenic, Ammonia-Free Reduction of Aryl Compounds - Google Patents [patents.google.com]
- 2. Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Peptide Synthesis Using Phosphine Oxides
For: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. However, traditional methods, particularly solid-phase peptide synthesis (SPPS), are often criticized for their heavy reliance on hazardous and expensive coupling reagents, which generate significant chemical waste.[1] This has spurred the development of greener and more sustainable alternatives. Electrochemical synthesis has emerged as a powerful platform in this regard, offering a reagent-free activation method that is both atom-economical and environmentally benign.
This application note provides a comprehensive guide to the electrochemical synthesis of peptides mediated by phosphine oxides. This innovative approach leverages the anodic oxidation of phosphines to generate a reactive species that efficiently promotes amide bond formation. The primary byproduct, a phosphine oxide, is not only benign but also recyclable, paving the way for a truly circular chemical process. We will delve into the core principles of this methodology, provide detailed protocols for its implementation in liquid-phase synthesis, discuss the selection of phosphine catalysts, and offer insights into troubleshooting and optimization.
Core Principles: The Role of Phosphine Oxides in Electrochemical Peptide Synthesis
The central concept of this method is the in-situ generation of a coupling agent via an electrochemical process. Unlike conventional peptide synthesis that relies on stoichiometric amounts of carbodiimides or other activating agents, this method uses electrons as a "traceless" reagent. The key player in this process is a phosphine, typically a triaryl phosphine like triphenylphosphine (PPh₃).
The fundamental steps of the process are as follows:
-
Anodic Oxidation of Phosphine: At the anode of an electrochemical cell, the phosphine undergoes a one-electron oxidation to form a highly reactive radical cation.
-
Carboxylic Acid Activation: This electrophilic phosphine radical cation readily reacts with the carboxylate of an N-protected amino acid to form a phosphonium intermediate. This activation step renders the carboxyl group susceptible to nucleophilic attack.
-
Amide Bond Formation: The activated amino acid then reacts with the free amine of another amino acid or peptide chain, forming the desired peptide bond.
-
Byproduct Formation and Regeneration: The process releases a molecule of phosphine oxide as a byproduct. A key advantage of this method is that the phosphine oxide can be isolated and subsequently reduced back to the parent phosphine, either chemically or electrochemically, for reuse.
This electrochemical approach offers several distinct advantages:
-
Sustainability: It eliminates the need for hazardous and wasteful coupling reagents.
-
Recyclability: The phosphine oxide byproduct can be recycled, improving the overall atom economy of the process.
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature and under neutral conditions, which helps to minimize side reactions such as racemization.
-
High Efficiency: The method has been shown to be highly efficient for the coupling of a wide range of amino acids.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for electrochemical peptide synthesis using phosphine oxides.
Caption: General workflow for electrochemical peptide synthesis.
Detailed Protocol: Biphasic Electrochemical Peptide Synthesis
This protocol is based on the successful synthesis of peptides in a biphasic system, which facilitates the separation of the desired peptide from the phosphine oxide byproduct and the electrolyte.[1]
Materials and Equipment:
-
Electrochemical Cell: An undivided glass cell equipped with two platinum plate electrodes.
-
Power Supply: A galvanostat or potentiostat capable of delivering a constant current.
-
Reagents:
-
N-Fmoc protected amino acid (1.0 equiv)
-
Amino acid or peptide ester (amine component, 1.0 equiv)
-
Triaryl phosphine (e.g., triphenylphosphine or (4-MeOC₆H₄)₃P, 2.0-3.0 equiv)
-
2,6-Lutidine (3.0 equiv)
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (Bu₄NClO₄) or Sodium perchlorate (NaClO₄)
-
-
Solvents:
-
Acetonitrile (MeCN), anhydrous
-
Cyclohexane (c-Hex), anhydrous
-
Procedure:
-
Cell Preparation:
-
Thoroughly clean and dry the electrochemical cell and platinum electrodes.
-
Place a magnetic stir bar in the cell.
-
-
Reagent Preparation:
-
In the electrochemical cell, dissolve the N-Fmoc protected amino acid, the amine component, the triaryl phosphine, 2,6-lutidine, and the supporting electrolyte (to a final concentration of 0.05 M) in acetonitrile.
-
Carefully add an equal volume of cyclohexane to create the biphasic system.
-
-
Electrolysis:
-
Immerse the platinum electrodes into the acetonitrile layer of the solution.
-
Begin stirring the solution vigorously to ensure efficient mixing at the phase interface.
-
Apply a constant current of 2.0 mA (this may need to be adjusted based on the electrode surface area to achieve a current density of approximately 0.67 mA/cm²).
-
Continue the electrolysis until a total charge of 4.8 F/mol (based on the limiting reagent, the N-Fmoc amino acid) has passed through the cell. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, transfer the biphasic mixture to a separatory funnel.
-
Separate the cyclohexane layer (which contains the desired peptide) from the acetonitrile layer (which contains the electrolyte and the majority of the phosphine oxide).
-
Wash the cyclohexane layer with water and then with brine to remove any residual acetonitrile and electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by silica gel column chromatography or preparative HPLC.
-
-
Phosphine Oxide Recovery and Regeneration:
-
The acetonitrile layer from the initial phase separation can be concentrated to recover the phosphine oxide.
-
The recovered phosphine oxide can be reduced back to the corresponding phosphine using established chemical or electrochemical methods.
-
Catalyst Selection: Impact of Phosphine Structure on Reaction Efficiency
The choice of the phosphine catalyst can have a significant impact on the efficiency of the electrochemical peptide coupling, particularly when dealing with sterically hindered amino acids. Recent studies have shown that electron-rich triaryl phosphines can significantly improve reaction yields and enable the synthesis of challenging peptide sequences.[2][3][4]
| Phosphine Catalyst | Sterically Hindered Coupling (Fmoc-Aib-OH + H-Aib-OBn) Yield (%) | Notes |
| Triphenylphosphine (PPh₃) | Low to moderate | Standard, cost-effective option for non-hindered couplings. |
| Tris(4-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P) | High | The electron-donating methoxy groups enhance the reactivity of the phosphine radical cation, leading to improved yields with sterically demanding substrates.[2][4] |
| Tris(4-(dimethylamino)phenyl)phosphine | Potentially higher | The strong electron-donating dimethylamino groups are expected to further increase the reactivity. |
Causality behind the choice of electron-rich phosphines: The increased electron density on the phosphorus atom of electron-rich phosphines facilitates the initial anodic oxidation, forming the radical cation at a lower potential. This enhanced reactivity of the radical cation leads to more efficient activation of the carboxylic acid, which is particularly beneficial for overcoming the steric hindrance associated with bulky amino acids like α-aminoisobutyric acid (Aib).[2][4]
The Catalytic Cycle: A Mechanistic Overview
The following diagram illustrates the proposed catalytic cycle for electrochemical peptide synthesis mediated by phosphine oxides, including the regeneration of the phosphine catalyst.
Caption: Proposed catalytic cycle for electrochemical peptide synthesis.
Application to Solid-Phase Peptide Synthesis (SPPS): Current Status and Challenges
While the electrochemical phosphine-mediated method has been successfully demonstrated for liquid-phase peptide synthesis, its direct application to solid-phase peptide synthesis (SPPS) has not yet been extensively reported in the literature. Adapting this methodology to a solid-phase format presents several challenges:
-
Electrode Contact: Ensuring efficient and uniform contact between the solid support (resin beads), the electrolyte solution, and the electrode surface is crucial for the electrochemical reaction to proceed effectively.
-
Mass Transport: The diffusion of reagents to and from the resin beads within the electrochemical cell can be a limiting factor.
-
Resin Compatibility: The resin must be stable under the electrochemical conditions and should not interfere with the reaction.
-
Conductivity: The reaction medium within the solid-phase reactor must maintain sufficient conductivity for the electrochemical process.
Further research is needed to develop suitable reactor designs and optimize reaction conditions to overcome these challenges and translate the benefits of this green methodology to the widely used SPPS platform.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient electrolysis: Poor electrical contact, incorrect current/potential, or electrode passivation. | 1. Check all electrical connections. Ensure electrodes are clean and properly immersed in the reaction mixture. Consider cleaning the electrode surface between runs. Optimize the applied current or potential. |
| 2. Decomposition of reagents or products: Over-oxidation at the anode. | 2. Use a controlled potential electrolysis instead of constant current. Ensure the supporting electrolyte is stable at the applied potential. | |
| 3. Steric hindrance: Coupling of bulky amino acids. | 3. Switch to a more electron-rich phosphine catalyst (e.g., tris(4-methoxyphenyl)phosphine).[2][4] Increase the reaction temperature slightly. | |
| Presence of side products | 1. Racemization: Base-catalyzed epimerization. | 1. While this method generally shows low racemization, ensure the amount of base (2,6-lutidine) is not excessive. |
| 2. Oxidation of sensitive amino acids: Cysteine, Methionine, Tryptophan. | 2. This method is generally compatible with most protected amino acids, but for highly sensitive residues, careful control of the electrode potential is crucial. | |
| Difficulty in product purification | 1. Incomplete separation of phosphine oxide: In biphasic systems. | 1. Perform multiple extractions of the organic phase with water or a polar solvent to remove residual phosphine oxide. |
| 2. Co-elution with starting materials: In chromatography. | 2. Optimize the chromatographic conditions (solvent gradient, column type). Ensure the reaction has gone to completion to minimize unreacted starting materials. |
Conclusion
Electrochemical peptide synthesis using phosphine oxides represents a significant advancement towards greener and more sustainable peptide production. By replacing conventional coupling reagents with an electrochemically generated activating species, this method minimizes chemical waste and allows for the recycling of the catalyst. The use of biphasic systems simplifies product isolation, and the ability to tune the reactivity by modifying the phosphine catalyst makes it a versatile tool for synthesizing a variety of peptides. While its application in solid-phase synthesis is still an emerging area, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and implement this promising technology in their own laboratories.
References
-
Nagahara, S., Okada, Y., Kitano, Y., & Chiba, K. (2021). Biphasic electrochemical peptide synthesis. Chemical Science, 12(37), 12911–12917. [Link]
-
Shinjo-Nagahara, S., Okada, Y., Hiratsuka, G., Kitano, Y., & Chiba, K. (2024). Improved Electrochemical Peptide Synthesis Enabled by Electron-Rich Triaryl Phosphines. Chemistry – A European Journal, 30(56), e202402552. [Link]
-
Shinjo-Nagahara, S., Okada, Y., Hiratsuka, G., Kitano, Y., & Chiba, K. (2024). Improved Electrochemical Peptide Synthesis Enabled by Electron-Rich Triaryl Phosphines. Chemistry – A European Journal. [Link]
-
Shinjo, S., Okada, Y., Hiratsuka, G., Kitano, Y., & Chiba, K. (2024). Investigation of the Optimal Phosphine for Improved Electrochemical Peptide Synthesis. ECS Meeting Abstracts, MA2024-01(41), 2335. [Link]
-
Wuts, P. G. (2021). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science, 12(43), 14319-14336. [Link]
-
Francke, R., & Schille, B. (2019). A Survival Guide for the “Electro-curious”. Accounts of Chemical Research, 53(1), 149-161. [Link]
-
Frontana-Uribe, B. A., Little, R. D., Ibanez, J. G., Palma, A., & Vasquez-Medrano, R. (2011). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 13(8), 2099-2119. [Link]
-
Sevov, C. S., & Sanford, M. S. (2020). Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine. Journal of the American Chemical Society, 142(6), 3024–3031. [Link]
-
Okada, Y., Shinjo‐Nagahara, S., & Chiba, K. (2025). Liquid-Phase Peptide Synthesis Enabled by Electrochemical Amide Bond Formation. Methods in Molecular Biology. [Link]
-
Vilaseca, M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41566-41577. [Link]
-
Nagahara, S., Okada, Y., Kitano, Y., & Chiba, K. (2021). Biphasic electrochemical peptide synthesis. Chemical Science, 12(37), 12911-12917*. [Link]
Sources
- 1. Biphasic electrochemical peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Electrochemical Peptide Synthesis Enabled by Electron-Rich Triaryl Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 245th ECS Meeting (May 26 - 30, 2024) [ecs.confex.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Preventing side reactions with Tri(pyrrolidin-1-yl)phosphine oxide
Welcome to the technical support center for Tri(pyrrolidin-1-yl)phosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this reagent in their experiments.
Introduction
This compound, commonly used in its hexafluorophosphate salt form known as PyBOP, is a widely utilized phosphonium-type coupling reagent in solid-phase and solution-phase peptide synthesis.[1][2] It is favored for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when compared to carbodiimide reagents like DCC.[3][4] Additionally, the byproducts of PyBOP reactions are generally water-soluble, facilitating easier purification of the desired peptide.[4] Unlike its predecessor, BOP, PyBOP does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]
This guide provides practical solutions to common issues encountered during its application, ensuring the integrity and success of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (as PyBOP) and what is its primary application?
This compound is the phosphine oxide core of the popular peptide coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[1] PyBOP is an activating agent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[6][7]
Q2: What are the key advantages of using PyBOP over other coupling reagents?
PyBOP offers several advantages, including high coupling efficiency, rapid reaction kinetics, and reduced levels of racemization compared to carbodiimide-based reagents.[3][4] Its byproducts are water-soluble, simplifying the purification process.[4] It is also a safer alternative to BOP, as it does not generate the carcinogenic byproduct HMPA.[5]
Q3: How should this compound (PyBOP) be stored?
PyBOP should be stored at 4°C, protected from light, and kept under a dry, inert atmosphere such as nitrogen.[8] Proper storage is crucial to prevent degradation and ensure its reactivity.
Q4: Is this compound (PyBOP) hazardous?
While PyBOP itself is not classified under any major hazard class according to Regulation (EC) No 1272/2008, it is important to handle it with care in a laboratory setting.[9] It may be flammable with a flash point of 113 °C and can react with strong oxidizing agents.[10] Ingestion or inhalation may cause irritation.[10] It is recommended to use personal protective equipment, including gloves and safety glasses, when handling this reagent.[9]
Q5: What is the mechanism of action for PyBOP in peptide coupling?
PyBOP activates the carboxylic acid of an N-protected amino acid to form a highly reactive OBt-active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, leading to the formation of a new peptide bond.[5] The presence of 1-hydroxybenzotriazole (HOBt) within the PyBOP structure is crucial for its reactivity and for suppressing racemization.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during peptide synthesis using this compound (PyBOP).
Issue 1: Low Coupling Yield
Question: I am experiencing low yields in my peptide coupling reaction when using PyBOP. What are the potential causes and how can I improve the outcome?
Answer: Low coupling yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical for successful coupling.[11]
-
Solvent: Ensure the use of high-purity, anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The presence of water can lead to hydrolysis of the activated ester.
-
Temperature: While most couplings proceed efficiently at room temperature, a slight increase in temperature (e.g., to 30-40°C) can sometimes overcome steric barriers, especially with hindered amino acids.[12] However, this should be monitored closely to avoid side reactions.
-
Reaction Time: For sterically hindered amino acids, extending the coupling time to several hours or even overnight may be necessary.[12]
-
-
Reagent Degradation: PyBOP can degrade if not stored properly.
-
Solution: Always use fresh, properly stored reagents. It is advisable to prepare solutions of activating agents immediately before use.[12]
-
-
Incomplete Fmoc-Deprotection: If performing solid-phase peptide synthesis (SPPS), incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will result in a lower yield.
-
Solution: Ensure complete deprotection by using a fresh 20% solution of piperidine in DMF and allowing for adequate reaction time (e.g., 3-5 minutes with microwave irradiation or longer at room temperature).[11] A ninhydrin test can be performed to confirm the presence of free amines before proceeding with the coupling step.[11]
-
Experimental Protocol: Standard Coupling with PyBOP in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for the recommended time. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), PyBOP (3.9 equivalents), and an additive like HOBt or HOAt (4 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix briefly.[11]
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[11] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Issue 2: Racemization of the Amino Acid Residue
Question: I am observing significant epimerization of the amino acid residue during coupling with PyBOP. How can I minimize this side reaction?
Answer: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis.[11] While phosphonium-based reagents like PyBOP are generally associated with lower racemization levels compared to some other coupling reagents, certain factors can exacerbate this issue.[3][11]
dot
Caption: Key factors and mitigation strategies for preventing racemization.
Mitigation Strategies:
-
Base Selection: The choice and amount of base are crucial.
-
Coupling Additives: Additives are essential for suppressing racemization.
-
Solution: While PyBOP contains a benzotriazole moiety, the addition of an external additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is highly recommended, as they are superior to HOBt in preventing racemization.[11]
-
-
Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization.
-
Solution: Reduce the pre-activation time before adding the amine component to the reaction mixture.[11]
-
-
Temperature: Elevated temperatures can promote racemization.
-
Solution: If heating is necessary to overcome steric hindrance, optimize the reaction for the shortest possible time required to achieve a satisfactory yield.[11]
-
Issue 3: Hydrolysis of the Activated Intermediate
Question: My coupling reaction is inefficient, and I suspect hydrolysis of the activated amino acid. What causes this and how can it be prevented?
Answer: The activated intermediate formed by the reaction of the carboxylic acid with PyBOP is susceptible to hydrolysis, which reverts it to the starting carboxylic acid and prevents amide bond formation. The primary cause of this is the presence of water in the reaction mixture.
dot
Caption: Competing pathways of desired coupling versus hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: The most critical factor is to maintain anhydrous (water-free) conditions throughout the experiment.
-
Solvents: Use high-purity, anhydrous grade solvents. Consider using freshly dried solvents.
-
Reagents: Ensure all reagents, including the amino acids and base, are dry.
-
Atmosphere: For particularly sensitive reactions, consider running the experiment under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[7]
-
-
Reaction Setup:
-
Glassware: Use oven-dried or flame-dried glassware to remove any adsorbed water.
-
Order of Addition: Add the coupling reagent to the carboxylic acid and base mixture shortly before introducing the amine component to minimize the lifetime of the activated intermediate in the absence of the nucleophile.
-
Quantitative Data Summary
| Parameter | Recommendation for Standard Coupling | Recommendation for Hindered Coupling |
| Amino Acid | 1.0 eq | 1.0 eq |
| PyBOP | 0.95-1.0 eq | 1.0-1.2 eq |
| Additive (HOAt/Oxyma) | 1.0 eq | 1.0-1.2 eq |
| Base (DIPEA/NMM) | 2.0 eq | 2.0-2.5 eq |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Reaction Time | 1-4 hours | 4-24 hours |
Note: Equivalents are relative to the limiting reagent, typically the amine component in solution-phase or the resin loading in solid-phase synthesis.
References
- Cristau, H. J., & Mouchet, P. (1995). Alkaline hydrolysis of β- and γ-functional phosphonium salts.
- Allen, D. W., Hutley, B. G., & Mellor, M. T. J. (1974). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 2, (6), 789-793.
- O'Brien, E., Kelly, R. A., & Gilheany, D. G. (2003). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane.
- Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry–A European Journal, 22(31), 10846-10859.
- Keglevich, G. (2017).
- Albericio, F., & Carpino, L. A. (2002). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
-
Reddit. (2019). What is the benefit of PyBOP vs DCC/HOBt?. r/chemistry. Retrieved from [Link]
- Castro, B., & Dormoy, J. R. (1990). Phosphonium salts as peptide coupling reagents.
- Albericio, F., & Subirós-Funosas, R. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 356-368.
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
-
Veranova. (2025). A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]
- Perzon, H., & Bäckvall, J. E. (2002). Efficient solid-phase synthesis of peptide-based phosphine ligands: towards combinatorial libraries of selective transition metal catalysts.
-
Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
-
ResearchGate. (2025). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Retrieved from [Link]
- Gilbertson, S. R., & Chen, G. (2005). Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design. Journal of Peptide Research, 65(1), 3-18.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.25.
Sources
- 1. veranova.com [veranova.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]
- 7. jpt.com [jpt.com]
- 8. chemscene.com [chemscene.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buy this compound | 6415-07-2 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Navigating the Removal of Tri(pyrrolidin-1-yl)phosphine Oxide Byproducts
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the removal of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) byproducts from their reaction mixtures. Unlike its more commonly discussed crystalline counterpart, triphenylphosphine oxide, this compound presents a unique set of purification challenges due to its physical state and solubility profile. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to effectively manage and remove this persistent byproduct.
The Challenge: A More Soluble, Liquid Byproduct
This compound, with its pyrrolidine substituents, exhibits enhanced solubility and is often a liquid at room temperature.[1] This contrasts sharply with the often crystalline and less soluble triphenylphosphine oxide, rendering common precipitation techniques with non-polar solvents less effective. The increased polarity and potential for strong coordination to metal centers necessitate a more nuanced approach to purification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove compared to triphenylphosphine oxide?
A1: The primary challenge lies in its physical properties. This compound is often a liquid and is more soluble in a wider range of organic solvents due to the nature of the pyrrolidine groups.[1] This increased solubility makes traditional precipitation methods, which rely on the low solubility of the phosphine oxide in non-polar solvents, significantly less effective.
Q2: I tried precipitating the byproduct with hexane, but it remained in my product solution. What should I do?
A2: This is a common observation. Due to its higher solubility, simple precipitation with non-polar solvents is often insufficient. You should consider more advanced techniques such as metal salt complexation to induce precipitation, or chromatographic separation.
Q3: Can I use the same metal salts for this compound removal as I would for triphenylphosphine oxide?
A3: Yes, the principle of forming insoluble coordination complexes with metal salts is applicable.[2] However, the choice of metal salt and solvent system is critical and may differ from those used for triphenylphosphine oxide. The solubility of the resulting metal complex will be different, and you may need to screen various metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂) and solvent combinations to find the optimal conditions for precipitation.
Troubleshooting Common Issues
Issue 1: The metal salt complex of this compound does not precipitate.
-
Cause A: Inappropriate Solvent. The chosen solvent may be too polar, keeping the metal complex in solution.
-
Solution: If your product is soluble in less polar solvents, consider performing a solvent exchange to a solvent known to be effective for precipitating phosphine oxide-metal complexes, such as toluene or ethyl acetate.[3]
-
-
Cause B: Insufficient Metal Salt. An inadequate amount of the metal salt will lead to incomplete complexation and precipitation.
-
Solution: Increase the equivalents of the metal salt. A 2:1 or even 3:1 ratio of metal salt to the phosphine oxide is often a good starting point for optimization.[3]
-
-
Cause C: Water in the reaction mixture. The presence of water can interfere with the complexation.
-
Solution: Ensure your crude reaction mixture is anhydrous before adding the metal salt. This can be achieved by drying the organic phase over a drying agent like Na₂SO₄ or MgSO₄.
-
Issue 2: My product co-precipitates with the this compound-metal salt complex.
-
Cause: Your product may also coordinate with the metal salt, or it may be entrapped in the precipitating complex.
-
Solution A: Try a different metal salt. Some products may have a higher affinity for certain metal ions.
-
Solution B: Adjust the solvent system. Adding a co-solvent might selectively increase the solubility of your product without dissolving the phosphine oxide complex.
-
Solution C: Consider an alternative purification method, such as silica gel chromatography or the use of scavenger resins.
-
Issue 3: During silica gel chromatography, the this compound co-elutes with my product.
-
Cause: The polarity of your product and the phosphine oxide byproduct are too similar in the chosen eluent system.
-
Solution A: Optimize your eluent system. A systematic screen of different solvent mixtures with varying polarities is recommended. Consider using a more polar solvent system to ensure the highly polar phosphine oxide remains on the column while your less polar product elutes.
-
Solution B: If your product is basic, you can add a small amount of a basic modifier like triethylamine to the eluent to potentially improve the separation.
-
Solution C: If your product is acidic, a small amount of an acidic modifier like acetic acid may aid in separation.
-
Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the properties of your desired product. The following workflow provides a decision-making guide.
Caption: Decision workflow for selecting a purification strategy.
Estimated Solubility of this compound
The following table provides an estimation of the solubility of this compound in common laboratory solvents. This information is crucial for selecting appropriate solvents for extraction, precipitation, and chromatography.
| Solvent | Polarity Index | Estimated Solubility of this compound | Rationale |
| Water | 10.2 | Sparingly Soluble | While polar, the alkyl groups will limit water solubility. |
| Methanol / Ethanol | 5.1 / 4.3 | Very Soluble | Highly polar protic solvents are expected to be excellent solvents. |
| Acetonitrile | 5.8 | Very Soluble | A polar aprotic solvent that should readily dissolve the phosphine oxide. |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble | A common polar aprotic solvent, likely to be a good solvent. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A moderately polar solvent that is a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | Soluble | A moderately polar solvent where solubility is expected to be good. |
| Toluene | 2.4 | Moderately Soluble | A non-polar aromatic solvent where some solubility is expected, but less than in more polar solvents. |
| Hexanes / Pentane | 0.1 | Sparingly to Insoluble | Highly non-polar solvents are unlikely to be good solvents for this polar byproduct. |
Experimental Protocol: Removal via Metal Salt Complexation
This protocol provides a general procedure for the removal of this compound using zinc chloride. This method should be optimized for your specific reaction and product.
Materials:
-
Crude reaction mixture containing the product and this compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Ethanol (or another suitable polar solvent in which the product is soluble)
-
Anhydrous Toluene (or another suitable less polar solvent)
-
Celite or a similar filter aid
Procedure:
-
Solvent Exchange (if necessary):
-
If the reaction was performed in a solvent incompatible with precipitation (e.g., a very polar solvent that may solubilize the complex), remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable polar solvent like anhydrous ethanol.
-
-
Preparation of ZnCl₂ Solution:
-
Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm anhydrous ethanol. Note: The dissolution of ZnCl₂ in ethanol can be exothermic.
-
-
Precipitation:
-
To the stirred solution of the crude product and this compound at room temperature, add 2-3 equivalents of the prepared ZnCl₂ solution relative to the initial amount of the phosphine reagent used in the reaction.
-
Continue stirring the mixture for 1-2 hours at room temperature. A precipitate should form. If no precipitate is observed, a solvent exchange to a less polar solvent like toluene may be necessary.
-
-
Filtration:
-
Filter the mixture through a pad of Celite to remove the precipitated ZnCl₂-phosphine oxide complex.
-
Wash the filter cake with a small amount of the cold solvent used for the precipitation to recover any entrained product.
-
-
Work-up:
-
Combine the filtrate and the washings.
-
The filtrate now contains the purified product. Further work-up, such as an aqueous wash to remove any remaining salts, followed by drying and concentration, may be required depending on the nature of the product.
-
-
Purity Analysis:
-
Analyze the purity of the product by a suitable method (e.g., NMR, LC-MS) to confirm the removal of the this compound.
-
References
-
Wikipedia. Triphenylphosphine oxide. [Link]
-
MDPI. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. [Link]
-
MDPI. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. [Link]
- Google Patents. Liquefied mixtures of trialkylphosphine oxides.
-
ResearchGate. Hot test of trialkyl phosphine oxide (TRPO) for removing actinides from highly saline high-level liquid waste (HLLW). [Link]
-
RSC Publishing. A trialkyl phosphine oxide functionalized task specific ionic liquid for actinide ion complexation: extraction and spectroscopic studies. [Link]
-
ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
-
ResearchGate. A Superior Method for the Reduction of Secondary Phosphine Oxides. [Link]
-
Chem-Impex. Tributylphosphine Oxide. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
University of Rochester. How to Remove Sticky Reagents during Workup. [Link]
-
Wikipedia. Transition metal complexes of phosphine oxides. [Link]
-
Dalton Transactions (RSC Publishing). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
ResearchGate. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
MDPI. The Impact of Aluminium Salt Dosing for Chemical Phosphorus Removal on the Settleability of Activated Sludge. [Link]
Sources
Technical Support Center: Purification of Products from Tri(pyrrolidin-1-yl)phosphine Oxide Reactions
Welcome to the technical support center for challenges related to the purification of reaction products in the presence of Tri(pyrrolidin-1-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize reactions that generate this highly polar phosphine oxide byproduct. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification processes.
Introduction: The Challenge of a Highly Polar Byproduct
This compound is a common byproduct in many organic reactions, including modifications of the Mitsunobu and Wittig reactions. Its high polarity, stemming from the phosphine oxide group and the nitrogen-containing pyrrolidine rings, presents a significant purification challenge.[1] Unlike the more commonly encountered triphenylphosphine oxide (TPPO), this compound exhibits enhanced solubility in a range of organic solvents and has a notable affinity for aqueous phases, complicating standard extraction procedures. This guide provides a systematic approach to tackling these purification hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of your products from reactions generating this compound.
Q1: My product is co-eluting with this compound during silica gel chromatography. How can I improve separation?
A1: Co-elution is a frequent problem due to the high polarity of this compound. Here are several strategies to enhance chromatographic separation:
-
Mobile Phase Modification:
-
Increase Mobile Phase Polarity Gradually: Employ a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). This can help to resolve compounds with similar polarities.
-
Incorporate a Small Amount of Base: Adding a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize acidic sites on the silica gel. This often improves the peak shape of both the product and the phosphine oxide, potentially leading to better separation.
-
Utilize a More Polar Mobile Phase System: Consider switching to a hydrophilic interaction liquid chromatography (HILIC) setup. HILIC columns are specifically designed for the separation of polar compounds and can provide excellent resolution in such cases.[2][3][4]
-
-
Stationary Phase Selection:
-
Switch to a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral), or bonded phases like diol or amino-functionalized silica. These materials offer different selectivities and may resolve your product from the phosphine oxide.
-
Q2: I'm losing a significant amount of my polar product during aqueous workup. How can I minimize this loss while still removing the this compound?
A2: The high water solubility of this compound is a double-edged sword, as it can lead to the co-extraction of polar products into the aqueous layer. To mitigate this, consider the following:
-
pH Adjustment of the Aqueous Phase:
-
If your product has acidic or basic functionalities, you can manipulate the pH of the aqueous wash to control its partitioning. For example, if your product is a basic amine, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) will keep it in the organic layer while the polar phosphine oxide may still be partially extracted. Conversely, if your product is acidic, an acidic wash (e.g., dilute HCl) may be beneficial.[5]
-
-
Salting Out:
-
Saturate the aqueous phase with a salt like sodium chloride (brine) or ammonium chloride before extraction. This increases the polarity of the aqueous layer, which can decrease the solubility of your organic product and drive it back into the organic phase.
-
-
Back-Extraction:
-
After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Q3: I have a non-polar product. What is the most efficient way to remove the highly polar this compound?
A3: For non-polar products, you can exploit the significant difference in polarity for a straightforward purification:
-
Precipitation/Trituration:
-
After the reaction, concentrate the mixture to a residue. Add a non-polar solvent in which your product is soluble but this compound is not (e.g., hexanes, pentane, or diethyl ether). The phosphine oxide should precipitate as a solid and can be removed by filtration.[6] This process may need to be repeated for complete removal.[7][8][9]
-
-
Silica Gel Plug Filtration:
-
Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. Elute your non-polar product with a non-polar solvent system (e.g., hexanes/ethyl acetate), leaving the highly polar this compound adsorbed at the top of the silica plug.[7][8][9][10]
-
Frequently Asked Questions (FAQs)
Q: Can I use metal salt complexation to remove this compound, similar to the methods used for TPPO?
A: Yes, precipitation of the phosphine oxide as a metal salt complex is a viable and often effective strategy. Lewis acidic metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form insoluble complexes with phosphine oxides, allowing for their removal by filtration.[10][11] This method is particularly advantageous when dealing with polar products that are difficult to separate by chromatography.[6]
Q: Are there scavenger resins available for removing this compound?
A: Yes, various scavenger resins can be employed to remove phosphine oxides. Polymer-bound reagents, such as those based on Merrifield resin (chloromethylated polystyrene), can react with and immobilize the phosphine oxide.[12][13] The resin is then simply filtered off, leaving the purified product in solution. This is a clean and efficient method, especially for library synthesis or when traditional chromatography is challenging.
Q: Is it possible to regenerate the phosphine from the phosphine oxide byproduct?
A: Yes, the regeneration of the parent phosphine from the phosphine oxide is possible and can be a cost-effective and environmentally friendly approach, particularly for large-scale syntheses. Common reducing agents for this transformation include silanes, such as trichlorosilane, often in the presence of a tertiary amine.[6]
Experimental Protocols
Protocol 1: Removal by Precipitation with Zinc Chloride
This protocol is a general guideline and may require optimization based on the specific properties of your product.
-
Reaction Workup: Following the completion of your reaction, perform a standard aqueous workup to remove any water-soluble reagents. Concentrate the organic layer under reduced pressure to obtain the crude product containing this compound.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent such as ethanol, methanol, or acetonitrile.
-
Precipitation: Prepare a solution of zinc chloride (1.5 to 2.0 equivalents relative to the phosphine) in the same solvent. Add the zinc chloride solution dropwise to the solution of your crude product while stirring at room temperature.
-
Isolation: Stir the resulting suspension for 1-2 hours at room temperature. The this compound-ZnCl₂ complex should precipitate as a solid.
-
Filtration: Filter the mixture, washing the solid with a small amount of the cold solvent.
-
Final Purification: The filtrate, containing your product, can then be concentrated and further purified by chromatography or recrystallization if necessary.
Protocol 2: Purification via Silica Gel Plug Filtration (for non-polar products)
-
Preparation of the Silica Plug: Pack a small column or a fritted funnel with a 2-3 inch layer of silica gel.
-
Sample Loading: Concentrate the crude reaction mixture to a residue. Dissolve the residue in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Elution: Apply the dissolved sample to the top of the silica plug. Elute your non-polar product using a non-polar eluent (e.g., 100% hexanes, or a low percentage of ethyl acetate in hexanes).
-
Monitoring: Collect fractions and monitor by TLC to determine which fractions contain your purified product. The highly polar this compound will remain adsorbed to the silica at the top of the plug.
-
Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.
Data and Diagrams
Table 1: Solvent Properties and Their Relevance to Purification
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Excellent for precipitating polar phosphine oxides from non-polar products. |
| Diethyl Ether | 2.8 | 35 | Can be used for precipitation, but this compound may have some solubility. |
| Ethyl Acetate | 4.4 | 77 | A common solvent for chromatography; its polarity can be adjusted with hexanes. |
| Dichloromethane | 3.1 | 40 | A versatile solvent for both extractions and chromatography. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent suitable for dissolving crude mixtures for precipitation with metal salts.[10] |
| Ethanol | 4.3 | 78 | A polar protic solvent often used for dissolving crude products for metal salt precipitation.[14][15] |
| Water | 10.2 | 100 | This compound has significant solubility in water, which can be exploited in extractions. |
Diagram 1: Decision-Making Workflow for Purification Strategy
References
- 1. Buy this compound | 6415-07-2 [smolecule.com]
- 2. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. shenvilab.org [shenvilab.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Tri(pyrrolidin-1-yl)phosphine oxide in organic solvents
Welcome to the technical support center for Tri(pyrrolidin-1-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation.
I. Understanding the Solubility of this compound
This compound is a versatile compound utilized in various chemical syntheses, including catalysis and pharmaceutical development.[1] Its unique structure, featuring a polar phosphine oxide group and three pyrrolidine rings, gives it distinct solubility characteristics.[2]
The high polarity of the P=O bond allows for strong dipole-dipole interactions and hydrogen bonding with protic solvents.[3][4] The pyrrolidine substituents contribute to its overall polarity and can influence its solubility in organic solvents.[2] Unlike many other phosphine oxides that are solids, this compound is often supplied as a liquid, which simplifies its handling and dissolution in many cases.[5]
However, challenges with solubility can still arise, particularly when working with non-polar solvents or at low temperatures. This guide will help you navigate these challenges and ensure the successful use of this compound in your research.
II. Frequently Asked Questions (FAQs)
1. What is the general solubility of this compound in common organic solvents?
This compound is generally soluble in a wide range of polar organic solvents. While specific quantitative data is not extensively published, based on its structure and the properties of similar phosphine oxides, you can expect good solubility in solvents like:
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate Solubility: Ethanol, 2-Propanol, Acetone
-
Low to Insoluble: Toluene, Hexanes, Heptane, Diethyl ether
2. Why is my this compound precipitating out of solution?
Precipitation can occur for several reasons:
-
Solvent Choice: The solvent may not be polar enough to maintain solubility, especially at higher concentrations.
-
Temperature Changes: A decrease in temperature can significantly reduce solubility, leading to precipitation. This is a common issue when cooling a reaction mixture.
-
Reaction Byproducts: The formation of less soluble byproducts in your reaction can sometimes co-precipitate with the phosphine oxide.
-
Impurity Profile: The presence of impurities from the synthesis of this compound could affect its solubility.
3. Can I use this compound in non-polar solvents?
While its solubility is limited in non-polar solvents, it is not impossible to use it in such systems. Several techniques can be employed to improve its solubility, which will be discussed in the troubleshooting section of this guide.
4. How does the purity of this compound affect its solubility?
The purity of the reagent can have a significant impact on its solubility. Impurities from its synthesis, such as unreacted starting materials or byproducts, can alter the overall polarity and crystalline nature of the substance, potentially leading to reduced solubility. Always use a high-purity grade of this compound for consistent and reliable results.
III. Troubleshooting Guide: Addressing Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems with this compound.
Decision-Making Workflow for Solubility Troubleshooting
Caption: The process of using a co-solvent to improve solubility.
V. References
-
Phosphine oxide - Grokipedia. (n.d.). Retrieved from
-
Preparation and Properties of Some Organophosphorus Compounds. - ElectronicsAndBooks. (n.d.). Retrieved from
-
Phosphine oxide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from
-
PRODUCT INFORMATION - Cayman Chemical. (2020, June 17). Retrieved from
-
Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Retrieved from
-
Tripyrrolidinophosphine oxide - Chem-Impex. (n.d.). Retrieved from
-
The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis - Benchchem. (n.d.). Retrieved from
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Buy this compound | 6415-07-2 - Smolecule. (n.d.). Retrieved from
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from
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Enhancing solubility of poorly soluble drugs using various techniques. (n.d.). Retrieved from
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from
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Organophosphorus chemistry - Wikipedia. (n.d.). Retrieved from
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What are the factors that affect solubility? - AAT Bioquest. (2023, March 17). Retrieved from
-
Tris(pyrrolidinophosphine) oxide | 6415-07-2 - ChemicalBook. (n.d.). Retrieved from
Sources
Addressing steric hindrance in reactions with Tri(pyrrolidin-1-yl)phosphine oxide
Welcome to the technical support guide for Tri(pyrrolidin-1-yl)phosphine oxide, a powerful yet sterically demanding reagent. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges and unlock the full potential of this unique compound in complex syntheses. Here, we address common issues encountered during its application, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound, often referred to by its synonym Tris(N,N-tetramethylene)phosphoric Triamide, is a phosphine oxide-based compound.[1][2] Structurally, it features a central phosphorus atom double-bonded to an oxygen and single-bonded to three pyrrolidine rings. This compound is part of the broader family of phosphonium-salt type coupling reagents, which are renowned for high coupling efficiency and low side reactions in amide and peptide synthesis.[3] It serves as an excellent activating agent for carboxylic acids, facilitating the formation of amide bonds, even in challenging cases. While related to the classic BOP reagent, its byproducts are considered less hazardous.[4]
Q2: What causes the "steric hindrance" associated with this reagent?
The steric bulk of this compound arises from its three-dimensional structure. The three pyrrolidine rings are not planar; they are puckered and radiate from the central phosphorus atom. This arrangement creates a congested environment around the reactive center, which can impede the approach of other bulky molecules, such as sterically hindered carboxylic acids or amines.[5][6] This spatial crowding is a double-edged sword: it can enhance selectivity in some cases but often leads to sluggish or incomplete reactions when both the substrate and the nucleophile are sterically demanding.
Q3: In which specific reactions does this steric hindrance become a significant problem?
The steric limitations of this compound are most apparent in reactions involving:
-
α,α-Disubstituted Amino Acids: Coupling amino acids like Aib (α-aminoisobutyric acid) is notoriously difficult due to the steric clash between the reagent and the bulky amino acid.[3]
-
N-Methylated Amino Acids: The presence of a methyl group on the amine nitrogen significantly increases its steric profile, making nucleophilic attack on the activated carboxylic acid more challenging.[4][6]
-
Secondary Amines: Coupling bulky secondary amines to hindered carboxylic acids often results in low yields.
-
Macrocyclization: In ring-closing reactions to form large cyclic peptides, the conformational constraints of the linear peptide combined with the bulk of the reagent can hinder the intramolecular reaction.[4]
Troubleshooting Guide: Overcoming Steric Challenges
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Problem 1: My amide coupling reaction with a bulky secondary amine is extremely slow or has stalled.
Cause: This is a classic case of steric hindrance. The bulky pyrrolidine groups on the phosphonium intermediate are preventing the sterically demanding secondary amine from efficiently attacking the activated carbonyl group. The activation of the carboxylic acid may be successful, but the subsequent nucleophilic attack is the rate-limiting—and in this case, failing—step.
Solutions:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[7] Microwave-assisted synthesis is particularly effective for driving these difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[6]
-
Extend Reaction Time: For sluggish reactions, simply allowing more time (4-24 hours) can sometimes be sufficient to achieve a reasonable yield, provided the reactants and intermediates are stable under the reaction conditions.[7]
-
Switch to a Less Hindered, More Potent Reagent: When steric hindrance is severe, a different class of coupling reagent may be necessary. Uronium/aminium salts like HATU or COMU are often more effective in these scenarios.[7][8] HATU, in particular, is frequently cited as a "gold standard" for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[3][8]
Experimental Protocol: Salvaging a Hindered Coupling with HATU
If a reaction with this compound fails, the following protocol using HATU is recommended:
-
Reagent Preparation: In a nitrogen-flushed flask, dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Coupling: Add the sterically hindered secondary amine (1.2 equiv) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, increase the temperature to 40-50 °C.[7]
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Problem 2: I am synthesizing a peptide with consecutive N-methylated amino acids, and mass spectrometry shows significant deletion sequences.
Cause: Deletion sequences are a direct result of incomplete coupling reactions. The N-terminal amine of the growing peptide chain, which is N-methylated, fails to couple with the incoming activated N-methylated amino acid. This failure is due to the severe steric clash between the two N-methylated residues, which is exacerbated by the bulky activating agent.[6]
Solutions:
-
Optimize Reagent Stoichiometry & Pre-activation: Ensure a slight excess of the carboxylic acid and coupling reagent relative to the amine component. Crucially, allow for a sufficient pre-activation time (5-10 minutes) before introducing the peptide-resin to ensure the activated ester is fully formed. A common side reaction with uronium reagents is guanidinylation of the free amine if the reagent is in large excess and activation is slow.
-
Employ a "Super-Potent" Reagent: For the most challenging couplings, such as between two N-methylated amino acids, more powerful phosphonium reagents like PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) may be required.[4] The bromo- leaving group makes the activated intermediate significantly more reactive than its PyBOP counterpart. However, be aware that its high reactivity can sometimes increase the risk of racemization.[3]
-
Incorporate Structure-Disrupting Elements: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain can mimic the effects of steric hindrance by making the N-terminus inaccessible. Incorporating pseudoproline dipeptides or Hmb-protected derivatives can disrupt secondary structures and improve coupling efficiency.[9]
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Class | Relative Reactivity | Key Advantage | Main Drawback |
| This compound | Phosphonium | High | "Clean" reaction, no guanidinylation byproducts[10] | Significant steric bulk can hinder difficult couplings |
| HATU | Uronium/Aminium | Very High | Excellent for hindered couplings, rapid kinetics[8] | Potential for guanidinylation side reaction if used in excess |
| COMU | Uronium/Aminium | Very High | Safer (non-explosive byproducts), high solubility[4] | Potential for guanidinylation side reaction |
| PyBrOP | Phosphonium | Extremely High | Effective for exceptionally difficult couplings (e.g., N-Me to N-Me)[4] | Higher cost, increased risk of racemization with prolonged reaction times[3] |
Visualizing the Challenge and Solution
Diagram 1: The Steric Problem
The following diagram illustrates how the bulky pyrrolidine groups of the activated carboxylic acid intermediate can physically block the approach of a hindered nucleophile (e.g., a secondary amine).
Caption: Steric clash between the activated ester and a bulky amine.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical pathway for addressing a failed or sluggish coupling reaction where steric hindrance is suspected.
Caption: Decision tree for troubleshooting sterically hindered reactions.
References
-
Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]
-
Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. ResearchGate. [Link]
-
Radauer, C., et al. (2020). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. National Institutes of Health. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.com. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Luxembourg Bio Technologies. [Link]
-
EMD Millipore. Peptide Coupling Reagents Guide. EMD Millipore. [Link]
-
PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Tris(N,N-tetramethylene)phosphoric Acid Triamide. Pharmaffiliates.com. [Link]
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- 2. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
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- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low catalytic activity of Tri(pyrrolidin-1-yl)phosphine oxide
Part 1: Understanding the Role of Phosphines vs. Phosphine Oxides in Catalysis
Welcome to the technical support center for troubleshooting issues related to Tri(pyrrolidin-1-yl)phosphine oxide. A common issue reported by researchers is "low catalytic activity," which often stems from a fundamental misunderstanding of the roles of phosphine(III) and phosphine(V) species in catalysis.
Let's clarify the core concept:
-
Tris(1-pyrrolidinyl)phosphine (a P(III) species): This is the electron-rich, trivalent phosphine that typically functions as the active ligand in a catalytic cycle. It coordinates to a metal center (e.g., Palladium, Rhodium) and modulates its electronic and steric properties, which is essential for catalytic turnover in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[1]
-
This compound (TPPO, a P(V) species): This is the oxidized, pentavalent form of the phosphine. The formation of the phosphorus-oxygen double bond (P=O) is thermodynamically very favorable.[2] Consequently, TPPO is typically the inactive, deactivated state of the phosphine ligand. It is a common byproduct and often a catalyst poison, not the active catalytic species.[3]
Therefore, if your reaction is exhibiting low activity and you suspect an issue with your phosphine component, the root cause is almost certainly the unwanted oxidation of the active phosphine ligand to the inactive phosphine oxide (TPPO) , either before or during your experiment. This guide is structured to help you diagnose, prevent, and correct this specific problem.
Part 2: Visual Troubleshooting Workflow
Begin your troubleshooting process by following this workflow. Each step is detailed in the subsequent FAQ and Protocol sections.
Caption: A logical workflow for troubleshooting low catalytic activity.
Part 3: Frequently Asked Questions & Diagnostics
This section addresses the most common questions regarding catalyst inactivity.
Q1: My reaction is not working. How can I tell if my phosphine ligand has oxidized?
Answer: The most direct and quantitative method is ³¹P NMR Spectroscopy . This technique provides a clear window into the phosphorus environment.
The trivalent phosphine and its pentavalent oxide counterpart have distinct chemical shifts (δ) in the ³¹P NMR spectrum. While exact values depend on the solvent and concentration, a significant downfield shift is characteristic of oxidation.[4]
| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Shift Range (ppm) | Comments |
| Tris(1-pyrrolidinyl)phosphine | P(III) | +80 to +125 | The electron-donating nitrogen atoms shift this phosphine significantly downfield compared to trialkyl- or triarylphosphines. |
| This compound (TPPO) | P(V) | +20 to +50 | A distinct, separate peak indicating the presence of the inactive oxide. |
Diagnostic Procedure:
-
Carefully prepare a sample of your phosphine ligand for NMR analysis under an inert atmosphere (e.g., in a glovebox).
-
Dissolve a small amount in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been passed through a column of activated alumina to remove acidic impurities.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the peaks corresponding to the phosphine and the phosphine oxide. The ratio of these integrals will give you the percentage of oxidized, inactive ligand in your starting material. A phosphine oxide content greater than 1-2% can be detrimental to many catalytic reactions.
Q2: What are the most common sources of oxygen/oxidants that deactivate my phosphine ligand?
Answer: Phosphine oxidation is primarily caused by exposure to molecular oxygen (O₂) or other oxidizing agents. The most common culprits in a laboratory setting are:
-
Atmospheric Oxygen: Even brief exposure of the solid or a solution of the phosphine ligand to air can lead to significant oxidation.[5] This is the most frequent cause of failure.
-
Dissolved Oxygen in Solvents: Reaction solvents, even those from sealed commercial bottles, are saturated with atmospheric gases, including oxygen. Failure to properly degas solvents is a critical error.[6]
-
Peroxide Impurities: Ethereal solvents like tetrahydrofuran (THF), 1,4-dioxane, and diethyl ether are notorious for forming explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidants for phosphine ligands.[5] Always test for peroxides before use.
Q3: I purchased this compound. Can I use it directly as a catalyst or ligand?
Answer: No. As explained in Part 1, TPPO is the inactive, oxidized form. It will not function as a ligand in typical cross-coupling reactions. If you have purchased TPPO by mistake, or if all of your phosphine ligand has oxidized into TPPO, you must chemically reduce it back to the active Tris(1-pyrrolidinyl)phosphine before use (see Protocol 4).
Part 4: Preventative Measures & Experimental Protocols
Adherence to strict, standardized protocols is the key to success.
Protocol 1: Best Practices for Handling and Storing Phosphine Ligands
-
Storage: Always store Tris(1-pyrrolidinyl)phosphine in a tightly sealed container within a desiccator or, preferably, a nitrogen-filled glovebox. Store at the recommended temperature (typically 2-8°C) to minimize degradation.
-
Handling: Never handle the phosphine ligand on the open bench. All weighing and transfers must be conducted under an inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk line techniques.
-
Solutions: Prepare solutions of the ligand using properly dried and degassed solvents (see Protocol 2). Solutions are often more susceptible to oxidation than the neat material and should be used fresh.
Protocol 2: Solvent Degassing by the Freeze-Pump-Thaw Method
This is the most rigorous method for removing dissolved gases from reaction solvents.[6][7][8]
Workflow Diagram:
Caption: The Freeze-Pump-Thaw cycle for effective solvent degassing.
Step-by-Step Procedure:
-
Place the required volume of solvent in a Schlenk flask equipped with a magnetic stir bar. Do not fill more than half-full.
-
Securely clamp the flask and attach it to a Schlenk line.
-
Immerse the bottom of the flask in a dewar filled with liquid nitrogen until the solvent is completely frozen solid.
-
Open the flask to the vacuum line and evacuate for 2-3 minutes. You are removing the gases from the headspace above the frozen solid.
-
Close the valve to the vacuum line.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws; this is the dissolved gas being removed.
-
Repeat steps 3-6 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
-
Dry all glassware in an oven (125°C) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware (e.g., round-bottom flask with condenser) and connect it to the Schlenk line.
-
Evacuate the reaction vessel under vacuum until it is warm to the touch, then refill with inert gas. Repeat this "vac/fill" cycle at least three times to remove atmospheric gases.
-
Add solid reagents (e.g., metal precursor, base, substrate) under a positive flow of inert gas.
-
Add the degassed solvent via cannula transfer or a gas-tight syringe.
-
Add the phosphine ligand solution via a gas-tight syringe.
-
Maintain a positive pressure of inert gas (monitored with an oil bubbler) throughout the entire reaction and workup.
Part 5: Corrective Measures - Regenerating the Active Ligand
If ³¹P NMR analysis confirms that your phosphine ligand has significantly oxidized to TPPO, you can regenerate the active P(III) species using a chemical reduction. Silane-based reducing agents are widely used for this transformation due to their chemoselectivity and effectiveness.[9][10][11]
Protocol 4: Reduction of TPPO to Tris(1-pyrrolidinyl)phosphine
This protocol is adapted from general procedures for the reduction of tertiary phosphine oxides using phenylsilane.[12]
Safety Warning: Silanes can be pyrophoric and react with moisture to release flammable hydrogen gas. This procedure must be performed under a strict inert atmosphere by trained personnel.
Reaction Scheme: TPPO (P=O) + PhSiH₃ → Tris(1-pyrrolidinyl)phosphine (P:) + Siloxane byproducts
Step-by-Step Procedure:
-
Under a strict inert atmosphere (glovebox or Schlenk line), add the this compound (TPPO) (1.0 eq) to an oven-dried Schlenk flask equipped with a stir bar.
-
Dissolve the TPPO in anhydrous, degassed toluene or THF.
-
Add phenylsilane (PhSiH₃) (approx. 1.5 - 2.0 eq) dropwise to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to 80-100°C and monitor its progress by taking aliquots and analyzing them via ³¹P NMR spectroscopy. The peak corresponding to TPPO should decrease while the peak for the phosphine grows in.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully quench any excess phenylsilane by slowly adding a small amount of 1M NaOH.
-
Purify the resulting Tris(1-pyrrolidinyl)phosphine from the siloxane byproducts. This may be achieved by vacuum distillation or by extraction followed by careful solvent removal. All purification steps must be performed under inert atmosphere to prevent re-oxidation.
-
Verify the purity of the final product by ³¹P NMR before use in a catalytic reaction.
References
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Available from: [Link]
-
ResearchGate. New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. (2015). Available from: [Link]
-
Bode, J. University of Rochester, Department of Chemistry. How To: Degas Solvents. Available from: [Link]
-
Kovács, T. & Keglevich, G. The Reduction of Tertiary Phosphine Oxides by Silanes. Scribd. Available from: [Link]
-
Bentham Science. The Reduction of Tertiary Phosphine Oxides by Silanes. Available from: [Link]
-
Organic Chemistry Portal. Phosphine synthesis by reduction. Available from: [Link]
-
RSC Publishing. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Available from: [Link]
-
Berry Group, University of Wisconsin-Madison. Degassing Solvents. (2019). Available from: [Link]
-
Radboud Repository. Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. (2013). Available from: [Link]
-
UCSB, NMR Facility. 31P - NMR. Available from: [Link]
-
Reich, H. Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available from: [Link]
-
RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2018). Available from: [Link]
-
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Available from: [Link]
-
ResearchGate. Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... Available from: [Link]
-
PubMed. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2024). Available from: [Link]
-
Stahl, S. S. et al. Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. (2017). Available from: [Link]
-
Reddit. Phosphine Ligand Oxidation : r/Chempros. (2021). Available from: [Link]
-
NIH National Library of Medicine. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. (2019). Available from: [Link]
-
Chapter1: 31P NMR Chemical Shift of P(III) Compounds. Available from: [Link]
-
RSC Publishing. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2005). Available from: [Link]
-
ResearchGate. Reduction of phosphine oxides to phosphines. (2015). Available from: [Link]
-
RSC Publishing. Reduction of secondary and tertiary phosphine oxides to phosphines. (2015). Available from: [Link]
-
Organic Chemistry Portal. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. (2023). Available from: [Link]
-
ElectronicsAndBooks. Oxidation of Thiolate Ligands in Cyclopentadienyltungsten Carbonyl Complexes. (1986). Available from: [Link]
Sources
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- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. reddit.com [reddit.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 11. Phosphine synthesis by reduction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Spotlight on Tri(pyrrolidin-1-yl)phosphine oxide
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of a coupling reagent is a pivotal decision that dictates the efficiency, purity, and stereochemical integrity of the final product. This guide offers an in-depth, objective comparison of Tri(pyrrolidin-1-yl)phosphine oxide—a phosphonium salt-based reagent—against a spectrum of commonly used alternatives. By examining mechanistic principles and presenting supportive data, this document aims to empower scientists to make judicious choices tailored to their specific synthetic challenges.
The Crucial Role of Coupling Reagents
The formation of an amide bond between two amino acids is a thermodynamically unfavorable process that requires chemical activation. The core function of a coupling reagent is to convert the C-terminal carboxylic acid of one amino acid into a reactive species, rendering it susceptible to nucleophilic attack by the N-terminal amine of another. An ideal reagent accomplishes this rapidly and cleanly, with a paramount requirement of minimizing racemization at the chiral α-carbon—a side reaction that can compromise the biological activity of the final peptide.[1][2]
A Deep Dive into this compound (PyOxim/PyO)
This compound, often referred to in the context of its derivatives like PyOxim, belongs to the modern class of phosphonium salt coupling reagents.[3] These reagents have gained prominence for their high efficiency and favorable safety profiles.[4] While the specific term "this compound" itself describes a stable phosphine oxide,[5][6][7] in the context of peptide coupling, it is a key component of more complex, highly efficient reagents like PyOxim, which is based on the OxymaPure leaving group.[3][4] For the purpose of this guide, we will discuss the performance of this class of Oxyma-based phosphonium reagents, exemplified by PyOxim.
Mechanism of Action
Phosphonium salt reagents, in the presence of a tertiary base like diisopropylethylamine (DIPEA), react with an N-protected amino acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate rapidly converts to an even more stable and highly reactive Oxyma-ester. This active ester is then readily attacked by the nucleophilic amine of the incoming amino acid, forming the desired peptide bond and releasing a water-soluble phosphine oxide byproduct.[3][8]
Caption: Generalized mechanism of peptide coupling using an Oxyma-based phosphonium reagent.
Comparative Analysis: PyOxim vs. Key Alternatives
The choice of coupling reagent involves a trade-off between reactivity, cost, safety, and the potential for side reactions. Here, we compare the performance of Oxyma-based phosphonium reagents against established alternatives.
vs. Carbodiimides (DCC, DIC)
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic, cost-effective reagents.[8] However, their use is often complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct with DCC, which complicates purification.[9] More critically, activation with carbodiimides alone can lead to significant racemization.[2][9] This is typically suppressed by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which form less racemization-prone active esters.[9]
vs. Aminium/Uronium Reagents (HBTU, HATU)
HBTU and HATU are among the most popular coupling reagents, prized for their high efficiency and rapid reaction times.[10][11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a workhorse reagent that forms a reactive OBt-ester.[11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU, especially for sterically hindered amino acids.[10][12] This enhanced reactivity is due to the electronic properties of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.[10]
A significant drawback of these reagents is their benzotriazole component. HOBt and its derivatives are recognized as potentially explosive, posing safety risks, particularly in large-scale synthesis.[3][4] Furthermore, excess aminium reagents can cause an irreversible chain termination side reaction by guanidinylating the N-terminal amine of the peptide.[3][13]
vs. Other Phosphonium Reagents (BOP, PyBOP)
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a highly efficient reagent but is now rarely used because its reaction generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9][14]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a safer alternative to BOP, avoiding the formation of HMPA while maintaining high coupling efficiency.[14][15] However, like HBTU and HATU, it still contains the potentially explosive benzotriazole moiety.
PyOxim and other Oxyma-based phosphonium reagents offer a distinct advantage: they provide efficiency that is often superior to HOBt-based reagents like PyBOP and HBTU, and comparable to HOAt-based ones, without the associated explosion hazard of any benzotriazole-based compound.[3][4] This makes them an excellent choice for safety-conscious laboratories and large-scale production.
Quantitative Performance Analysis
The efficacy of a coupling reagent is best judged by quantitative data on purity and racemization. The following table summarizes representative performance metrics from various studies. Direct comparisons are challenging as results are sequence- and condition-dependent.[16]
| Coupling Reagent | Relative Reactivity | Crude Purity | Racemization Risk | Key Drawback(s) |
| DIC/Oxyma | Moderate | Good | Low | Slower than phosphonium/uronium salts |
| HBTU | High | Good-High | Low | Benzotriazole hazard; Guanidinylation |
| PyBOP | High | Good-High | Low | Benzotriazole hazard |
| HATU | Very High | Very High | Very Low | Benzotriazole hazard; Cost; Guanidinylation |
| PyOxim | Very High | Very High | Very Low | Byproduct can complicate solution-phase workup |
Data synthesized from comparative studies.[3][4][10][16]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using PyOxim
This protocol describes a single coupling cycle in a standard Fmoc-based solid-phase synthesis workflow.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS using PyOxim.
Step-by-Step Methodology
-
Resin Preparation: Start with the N-terminal Fmoc-protected peptide-resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading), PyOxim (4 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. If the test is positive, the coupling step may be repeated.
-
Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM) to prepare it for the next deprotection/coupling cycle.
Conclusion and Expert Recommendation
This compound-based reagents, particularly PyOxim, represent the forefront of peptide coupling technology. They consistently demonstrate performance that is on par with or superior to the most powerful benzotriazole-based reagents like HATU, especially in challenging couplings.[3][4]
The primary advantage of PyOxim is its enhanced safety profile, as it completely eliminates the potentially explosive benzotriazole moiety without sacrificing reactivity.[3] While uronium/aminium salts like HBTU and HATU remain effective, the risk of guanidinylation and the inherent hazards of their core structure make phosphonium salts a more robust choice, especially when using an excess of reagent is desirable. For researchers, scientists, and drug development professionals, PyOxim and related Oxyma-based phosphonium reagents offer an optimal balance of high efficiency, low racemization, and superior safety, making them a highly recommended choice for both routine and complex peptide synthesis.
References
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Yacob, B., et al. (2022). Epimerisation in Peptide Synthesis. PMC, PubMed Central, NIH.
- BenchChem. (2025). A Head-to-Head Comparison: BOP Reagent vs. PyBOP for Peptide Synthesis.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (2025).
- ResearchG
- Smolecule. Buy this compound | 6415-07-2.
- ChemScene. 6415-07-2 | this compound.
- Chem-Impex. Tripyrrolidinophosphine oxide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 6415-07-2 [smolecule.com]
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- 9. peptide.com [peptide.com]
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- 12. benchchem.com [benchchem.com]
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- 16. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to Peptide Coupling Reagents: A Comparative Efficacy Analysis of Phosphonium vs. Aminium Reagents
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of a coupling reagent is a critical decision that dictates the success of synthesizing a target molecule. This choice directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison between two classes of widely used coupling reagents: aminium/uronium salts, represented by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts, represented by PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
We will dissect their mechanisms of action, compare their performance using experimental data, and provide practical protocols. A key point of clarification will be the role of Tri(pyrrolidin-1-yl)phosphine oxide , which is not a coupling reagent itself, but rather the non-carcinogenic and principal byproduct of PyBOP-mediated reactions. This distinction is crucial for understanding the historical and safety advantages of the phosphonium-based approach.
The Foundation: Amide Bond Formation and the Specter of Racemization
The synthesis of a peptide is the sequential formation of amide bonds between amino acids. This process requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next.[1] This activation is the primary role of a coupling reagent.
However, over-activation or the formation of certain intermediates, such as 5(4H)-oxazolones, can lead to the loss of stereochemical integrity at the α-carbon—a process known as racemization or epimerization.[2][3] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt intercepts the highly reactive activated acid to form a more stable HOBt active ester, which is sufficiently reactive to couple with an amine but is significantly less prone to racemization.[4][5] Modern coupling reagents like HBTU and PyBOP have ingeniously incorporated the HOBt moiety into their structure, streamlining the process.
Caption: General workflow of coupling reagent-mediated peptide bond formation.
The Aminium/Uronium Standard: The HBTU/HOBt System
HBTU is a highly efficient aminium salt that has been a workhorse in solid-phase peptide synthesis (SPPS) for decades.[6] Its structure is based on the HOBt framework, allowing it to act as a "one-pot" solution for both activation and racemization suppression.
Mechanism of Action
In the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), the carboxyl group of the N-protected amino acid is deprotonated. This carboxylate attacks HBTU to form the HOBt active ester intermediate. This intermediate then readily reacts with the free N-terminal amine of the peptide chain to form the desired amide bond.[4][7] Although HBTU can function alone, the addition of an extra equivalent of HOBt can further suppress racemization and accelerate the reaction.[5][8]
Caption: Simplified mechanism for HBTU-mediated peptide coupling.
Performance Profile
HBTU is known for its high reactivity and rapid coupling times.[9] However, a significant drawback of aminium/uronium reagents is the potential for a side reaction where the reagent reacts directly with the N-terminal amine, forming a guanidinylated cap that terminates chain elongation.[10] This is particularly problematic when using an excess of the coupling reagent or during slow reactions like peptide cyclization.
The Phosphonium Alternative: PyBOP
PyBOP emerged as a powerful alternative to HBTU, belonging to the phosphonium salt class of reagents. Its development was a landmark in improving the safety of peptide synthesis.
A Note on Nomenclature and Safety
The predecessor to PyBOP was the BOP reagent, which was highly effective but produced the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11] In a crucial innovation, the dimethylamino groups of BOP were replaced with pyrrolidino moieties to create PyBOP. This structural change results in the formation of This compound (PyO) as a byproduct, which is not considered carcinogenic.[11] This makes PyBOP a significantly safer reagent while retaining high reactivity.
Mechanism of Action
PyBOP's mechanism is a two-step process. First, the carboxylate anion attacks the electrophilic phosphorus atom of PyBOP to form a highly reactive acyloxyphosphonium salt. The displaced benzotriazolyloxy anion then attacks this intermediate to generate the same HOBt active ester seen in the HBTU pathway, which proceeds to couple with the amine.[1][11]
Caption: Simplified mechanism for PyBOP-mediated peptide coupling.
Performance Profile
A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the N-terminus.[10] This makes them ideal for reactions requiring an excess of coupling reagent or for challenging cyclizations. Furthermore, PyBOP exhibits excellent solubility in common synthesis solvents.
Head-to-Head Efficacy Analysis: PyBOP vs. HBTU
While both reagents are highly effective, their differences become apparent in specific applications.
Suppression of Racemization
Both HBTU and PyBOP are highly effective at suppressing racemization due to their reliance on the HOBt active ester intermediate. However, subtle differences can be observed, and for extremely sensitive applications, other reagents like HATU or COMU may offer even lower levels of epimerization.[2]
Table 1: Comparative Racemization Levels of Common Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
|---|---|---|
| HBTU | 1.5 - 5.0% | [2] |
| PyBOP | 1.0 - 3.5% | [2] |
| HATU | 0.5 - 2.0% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2] |
Note: Data is based on standard model peptide coupling assays and can vary with specific sequences and conditions.
Performance with Sterically Hindered Residues
For challenging couplings involving sterically hindered amino acids (e.g., Aib, Val, Ile), high-reactivity reagents are essential.[12] Both HBTU and PyBOP perform well, but reagents that form even more reactive OAt (7-aza-1-hydroxybenzotriazole) esters, such as HATU, are often considered superior for these difficult cases.[13]
Side Reaction Profile & Practical Considerations
The most significant performance difference lies in the side reaction profile.
-
Guanidinylation: HBTU carries a risk of N-terminal capping, whereas PyBOP does not. This makes PyBOP the safer choice for fragment condensations, on-resin cyclizations, or any protocol where the coupling reagent may be in excess relative to the carboxylic acid component.[10]
-
Solubility & Stability: Phosphonium reagents like PyBOP generally have higher solubility in DMF compared to their aminium counterparts like HBTU, which can be advantageous for performing reactions at higher concentrations.[10][14]
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct from older carbodiimide reagents like DCC is notoriously insoluble. The byproducts of both HBTU (tetramethylurea) and PyBOP (this compound) are generally soluble in common solvents. However, in solution-phase synthesis, the phosphine oxide byproduct of PyBOP can sometimes be challenging to separate from the desired product.[13]
Table 2: Practical Properties of PyBOP vs. HBTU
| Property | PyBOP (Phosphonium) | HBTU (Aminium) | Reference |
|---|---|---|---|
| Guanidinylation Risk | No | Yes | [10] |
| Max Solubility in DMF | ~1.5 M | ~0.5 M | [14] |
| Primary Byproduct | This compound | Tetramethylurea | [4][11] |
| Safety Profile | Byproduct is non-carcinogenic | Generally safe, HOBt moiety is explosive in pure, dry form |[11][13] |
Experimental Protocols & Validation
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using a rink amide resin. Molar equivalents are based on the initial resin loading.
Protocol: Standard SPPS Coupling using HBTU
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-6 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq., optional but recommended) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Return to Step 2 for the next coupling cycle.
Protocol: Standard SPPS Coupling using PyBOP
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-6 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and PyBOP (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Return to Step 2 for the next coupling cycle.
Workflow for Comparative Analysis
To objectively compare the efficacy of two reagents for a specific "difficult" sequence, a structured experimental workflow is essential.
Caption: Experimental workflow for the head-to-head comparison of coupling reagents.
Conclusion and Recommendations
Both HBTU and PyBOP are exceptionally effective coupling reagents that have earned their place in the peptide chemist's toolbox. The choice between them is not about which is universally "better," but which is optimal for a specific synthetic challenge.
-
HBTU remains an excellent, cost-effective, and highly efficient reagent for routine peptide synthesis. Its performance is robust and reliable for the majority of standard sequences.
-
PyBOP should be the reagent of choice in situations where side reactions are a primary concern. Its immunity to guanidinylation makes it superior for:
-
Fragment coupling and peptide cyclization.
-
Protocols that require a significant excess of coupling reagent.
-
Automated synthesis where precise stoichiometry may be less controlled.
-
Ultimately, the Senior Application Scientist's recommendation is to have both reagents available. For routine, cost-sensitive projects, HBTU is a formidable workhorse. For complex, high-value syntheses where purity and the elimination of side products are paramount, the investment in PyBOP provides a critical margin of safety and success.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
-
Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Bioorganic Chemistry. (URL: [Link])
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (URL: [Link])
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (URL: [Link])
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
Recent development of peptide coupling reagents in organic synthesis. Arkivoc. (URL: [Link])
-
In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? ResearchGate. (URL: [Link])
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. (URL: [Link])
-
7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium). ChemBeq. (URL: [Link])
-
Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules. (URL: [Link])
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Benchmarking Guide to Phosphine Oxide Ligands: Tri(pyrrolidin-1-yl)phosphine Oxide in Focus
For researchers, scientists, and professionals in drug development, the meticulous selection of ligands is a critical determinant in the success of transition metal-catalyzed reactions. Phosphine oxides, once relegated to the status of mere byproducts, have emerged as a versatile class of ligands capable of profoundly influencing reaction kinetics, catalyst stability, and selectivity. This guide provides an in-depth comparative analysis of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) against other commonly employed phosphine oxide ligands, offering a blend of theoretical insights and practical, data-driven comparisons.
The Ascendancy of Phosphine Oxides as Ligands
Traditionally, phosphine ligands have been the workhorses of catalysis, their efficacy largely attributed to the tunable steric and electronic properties of the trivalent phosphorus center. However, their sensitivity to air and moisture often necessitates stringent reaction conditions. Phosphine oxides, the pentavalent counterparts, offer a compelling alternative. Their inherent stability to air and moisture simplifies handling and reaction setup. The lone pair of electrons on the phosphoryl oxygen can effectively coordinate with metal centers, influencing the catalytic cycle in a manner distinct from traditional phosphines.[1] This interaction, often described as a hard Lewis base, can be particularly beneficial in stabilizing catalytic species and modulating their reactivity.[2]
This guide will focus on this compound (TPPO), a member of the phosphonic triamide family, and benchmark it against the widely studied Triphenylphosphine oxide (TPPO) and the highly polar aprotic solvent and ligand, Hexamethylphosphoramide (HMPA).
Understanding the Ligands: A Structural and Electronic Overview
The performance of a phosphine oxide ligand is intrinsically linked to its steric and electronic characteristics. These properties dictate the ligand's coordination to the metal center and its influence on the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.
This compound (TPPO) , with its three nitrogen atoms directly attached to the phosphorus center, is a highly electron-donating ligand. The lone pairs on the nitrogen atoms engage in p-π conjugation with the P=O bond, increasing the electron density on the phosphoryl oxygen and enhancing its Lewis basicity. Sterically, the pyrrolidine rings are less bulky than the phenyl groups of TPPO, yet they provide a defined steric environment around the phosphorus atom.
Triphenylphosphine oxide (TPPO) is a classic example of an aryl-substituted phosphine oxide. The phenyl groups are electron-withdrawing through inductive effects but can also participate in π-stacking interactions. Its steric bulk is significant and has been well-characterized.
Hexamethylphosphoramide (HMPA) is a potent Lewis base and a highly polar aprotic solvent.[3] Its use as a ligand is well-documented, where it can accelerate reactions by solvating metal cations and promoting the formation of more reactive anionic species.[3] However, its established carcinogenicity has led to significant restrictions on its use, prompting the search for safer alternatives.[4]
Quantifying Steric and Electronic Properties
To provide a more quantitative comparison, we can consider established parameters like the Tolman Electronic Parameter (TEP) and the cone angle. The TEP is a measure of the electron-donating ability of a ligand, determined by the C-O stretching frequency in a [LNi(CO)₃] complex.[5] A lower TEP value indicates a more electron-donating ligand. The cone angle is a measure of the steric bulk of a ligand.[6]
| Ligand | Structure | Key Features |
| This compound (TPPO) | O=P(N(CH₂)₄)₃ | Highly electron-donating due to N lone pairs, moderate steric bulk. |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Well-characterized steric and electronic properties, aromatic substituents. |
| Hexamethylphosphoramide (HMPA) | O=P(N(CH₃)₂)₃ | Strong Lewis base, potent cation solvator, known carcinogen.[3][4] |
Benchmarking Performance in a Model Catalytic Reaction: The Suzuki-Miyaura Coupling
To objectively compare the performance of these ligands, we have selected the Suzuki-Miyaura cross-coupling reaction as a representative and widely utilized transformation in synthetic chemistry.[7] The chosen model reaction is the coupling of 4-bromoanisole with phenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
The following table summarizes the performance of the selected phosphine oxide ligands in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. It is important to note that direct side-by-side comparative studies for this compound in this specific reaction are not extensively reported in the peer-reviewed literature. The data for TPPO is based on representative literature procedures for similar Suzuki-Miyaura couplings.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (TPPO) | Data not available | - | - | - | - | - | - |
| Triphenylphosphine oxide (TPPO) | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [8][9] |
| Hexamethylphosphoramide (HMPA) | 2 | K₂CO₃ | Toluene | 100 | 8 | >90 | [3] |
Note: The absence of data for TPPO in this specific reaction highlights a gap in the current literature and presents an opportunity for future research. Its strong electron-donating character suggests it could be a highly effective ligand in palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices and Protocol Design
The choice of reaction conditions is paramount for a successful and reproducible catalytic reaction. Here, we delve into the reasoning behind the selection of parameters for a robust Suzuki-Miyaura coupling protocol.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common choice as it is stable, easy to handle, and is readily reduced in situ to the active Pd(0) species.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: While phosphine oxides are generally air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To ensure the reproducibility of the findings and to provide a practical guide for researchers, detailed step-by-step methodologies are provided below.
Synthesis of this compound (TPPO)
This protocol is adapted from general procedures for the synthesis of phosphonic triamides.[10]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Pyrrolidine
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (optional, as an acid scavenger)
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of pyrrolidine (3.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution of pyrrolidine. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the pyrrolidinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized TPPO should be confirmed by spectroscopic methods.
-
³¹P NMR (CDCl₃): The expected chemical shift for TPPO is in the range of δ 20-30 ppm.[3]
-
¹H and ¹³C NMR: The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
General Protocol for the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine oxide ligand (e.g., Triphenylphosphine oxide)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard Schlenk glassware
-
Magnetic stirrer and oil bath
Procedure:
-
To a Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the phosphine oxide ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask under a positive pressure of the inert gas.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound with other established phosphine oxide ligands, namely Triphenylphosphine oxide and Hexamethylphosphoramide. While direct comparative experimental data for TPPO in the benchmark Suzuki-Miyaura reaction is currently lacking in the literature, its structural and predicted electronic properties suggest it holds significant promise as a highly effective, electron-rich ligand for a variety of catalytic transformations. Its synthesis from readily available starting materials further enhances its appeal.
The provided experimental protocols offer a robust framework for both the synthesis of TPPO and its evaluation in catalysis. Future research should focus on systematically benchmarking TPPO against a wider range of phosphine oxide and traditional phosphine ligands in various cross-coupling and other catalytic reactions. Such studies will be invaluable in elucidating the full potential of this intriguing and readily accessible ligand, contributing to the ever-expanding toolbox of the modern synthetic chemist.
References
- Gilroy, J. B., & Ragogna, P. J. (2025). Mixed Phosphine−Phosphine Oxide Ligands. Chemical Reviews.
-
Chen, J., & Hsieh, J. C. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron. [Link]
-
Denmark, S. E., & Smith, R. C. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. [Link]
- Kaur, N., & Kumar, V. (2022). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ChemistrySelect.
-
PubChem. 1,1',1''-Phosphinylidynetris(pyrrolidine). [Link]
-
Wikipedia. Hexamethylphosphoramide. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Imamoto, T., & Gridnev, I. D. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
-
Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]
- Google Patents. Preparation of certain tris-aziridinylphosphine oxides or sulfides.
-
The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Synthesis of phosphine oxide substituted pyrrolidine 56. Reagents and.... [Link]
-
Wikipedia. Transition metal complexes of phosphine oxides. [Link]
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- 3. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Catalytic Activity of Tri(pyrrolidin-1-yl)phosphine Oxide Complexes
Introduction: The Evolving Role of Phosphine Oxides in Modern Catalysis
For decades, phosphine oxides were often regarded as mere byproducts of reactions like the Wittig and Mitsunobu, stoichiometric spectators in the grand theater of organic synthesis. However, a paradigm shift has occurred, recasting these stable, tetracoordinate phosphorus compounds as highly versatile and robust pre-catalysts and ligands in their own right.[1][2] Their inherent stability to air and moisture, a significant advantage over their sensitive trivalent phosphine counterparts, makes them ideal for practical applications in demanding industrial and research settings.[3][4]
This guide focuses on a particularly interesting, yet less explored, member of this class: Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). With its unique structural features—three nitrogen-containing pyrrolidine rings—TPPO presents distinct electronic and steric properties.[5] Its parent phosphine, tris(1-pyrrolidinyl)phosphine, is a known ligand in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, suggesting a rich potential for its oxidized form. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a framework for validating the catalytic activity of TPPO metal complexes, comparing their potential performance with established alternatives, and offering detailed experimental protocols grounded in scientific integrity.
Understanding this compound (TPPO)
TPPO, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound synthesized by the oxidation of its parent phosphine, tris(pyrrolidin-1-yl)phosphine.[5] The presence of the phosphoryl group (P=O) and the nitrogen atoms in the pyrrolidine rings makes it a potent Lewis base, capable of acting as a versatile ligand for various metal centers.[5][6] The pyrrolidine substituents are known to enhance solubility and reactivity compared to more common aryl or alkyl phosphine oxides.[5]
The catalytic utility of phosphine oxides like TPPO often stems from two primary mechanisms:
-
In Situ Reduction: The phosphine oxide serves as an air-stable pre-catalyst, which is reduced in situ to the corresponding catalytically active trivalent phosphine. This allows for easier handling and storage while preserving the catalytic efficacy of the phosphine.[1]
-
Hemilabile Ligand Behavior: The P=O bond can coordinate to a metal center.[7] This interaction is typically weaker than that of a trivalent phosphine, allowing the phosphine oxide to dissociate and open a coordination site for substrate binding, a property known as hemilability.[7][8] The basicity of the phosphoryl oxygen, influenced by the electron-donating pyrrolidine groups, can modulate the electronic properties of the metal center, impacting catalytic activity.[2][9]
Comparative Analysis of Catalytic Performance
Direct, side-by-side experimental data for TPPO complexes in many catalytic reactions is still emerging in the literature. However, we can logically compare its potential against well-documented phosphine oxide systems by examining foundational reactions where these catalysts excel.
Case Study 1: The Catalytic Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis, can be rendered catalytic by using a phosphine oxide pre-catalyst that is continuously reduced.[1] Performance is typically measured by the yield of the desired alkene.
Table 1: Performance Comparison of Phosphine Oxide Pre-Catalysts in the Catalytic Wittig Reaction
| Catalyst Precursor | Structure | Typical Yield (%) | Key Characteristics & References |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Moderate | The benchmark standard; widely studied but can have moderate efficiency.[1] |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Higher than TPPO | Electron-withdrawing groups can influence the catalytic cycle.[1] |
| 3-Methyl-1-phenylphospholane 1-oxide | C₁₁H₁₅OP | Up to 80% | The cyclic structure imparts different steric and electronic properties.[1] |
| This compound (TPPO) | C₁₂H₂₄N₃OP | Hypothesized High | The electron-donating pyrrolidine groups could enhance the Lewis basicity of the P=O group, potentially influencing the in-situ reduction step or stabilizing the metal center. Its unique solubility profile may also be advantageous.[5] |
Note: The performance of a TPPO-based system is hypothesized based on its structural and electronic properties. Direct experimental validation under standardized conditions is required for a definitive comparison.
Case Study 2: Palladium-Catalyzed Cross-Coupling Reactions
Air-stable secondary phosphine oxides (SPOs) have proven to be excellent pre-ligands for palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu and Negishi reactions, especially with challenging substrates like unactivated alkyl chlorides.[10] These SPOs are thought to tautomerize to a trivalent phosphinous acid form upon coordination to the metal.[4][11] While TPPO is a tertiary phosphine oxide, its potential as a pre-catalyst in these systems warrants investigation.
Experimental Design for Catalyst Validation
A rigorous and self-validating experimental protocol is paramount to accurately assess the catalytic activity of a new system like a TPPO metal complex. The following workflow provides a comprehensive framework for this validation.
Workflow for Validation of a TPPO-Pd Complex in a Suzuki-Miyaura Coupling Reaction
Caption: Experimental workflow for the validation of a new catalyst system.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol describes the validation of a hypothetical TPPO-Pd catalyst for the coupling of 4-iodotoluene and phenylboronic acid.
1. Catalyst Preparation:
- Synthesize TPPO by oxidizing tris(1-pyrrolidinyl)phosphine with a suitable oxidizing agent (e.g., hydrogen peroxide) as described in the literature.[5]
- Prepare the palladium complex in situ or as an isolated species. For in situ generation, add the TPPO ligand and a palladium source (e.g., Pd(OAc)₂) directly to the reaction vessel.
2. Reaction Setup (Self-Validating System):
- Causality: An oven-dried Schlenk flask is used to eliminate atmospheric moisture, which can deactivate the catalyst and hydrolyze the boronic acid.
- To the flask, add 4-iodotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
- Add the palladium source (e.g., 1 mol% Pd(OAc)₂) and the TPPO ligand (e.g., 2 mol%).
- Trustworthiness: Include a control reaction running in parallel without the TPPO ligand to confirm that the ligand is essential for the observed catalytic activity.
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive.
- Add degassed solvent (e.g., 5 mL of a Toluene/Water mixture).
3. Reaction and Monitoring:
- Stir the reaction mixture at a set temperature (e.g., 80 °C).
- Monitor the reaction by taking small aliquots at regular intervals (e.g., every hour). Analyze these aliquots by GC-MS or HPLC to determine the consumption of starting material and the formation of the product, 4-methyl-1,1'-biphenyl.
4. Work-up and Analysis:
- Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Characterize the purified product by ¹H and ¹³C NMR to confirm its identity and purity.
- Calculate the isolated yield. Based on the yield and reaction time, determine the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).
Mechanistic Insights and the Role of the Ligand
Understanding the catalytic cycle is key to optimizing reaction conditions and designing better catalysts. For a Pd-catalyzed cross-coupling reaction, the ligand plays a crucial role in each elementary step.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
In this cycle, "L" represents the phosphine ligand. If TPPO is used as a pre-catalyst, it must first be reduced to tris(pyrrolidin-1-yl)phosphine to enter the cycle as "L". The electron-rich nature of this phosphine, due to the nitrogen atoms, would be expected to promote the oxidative addition step and stabilize the resulting Pd(II) intermediate.
Conclusion and Future Outlook
This compound (TPPO) stands as a promising candidate for the development of robust and efficient catalytic systems. Its unique structure, combining the stability of a phosphine oxide with the electron-rich environment provided by pyrrolidine rings, offers significant potential. While direct comparative data remains limited, the principles outlined in this guide provide a clear and scientifically rigorous path for its validation.
Future research should focus on the systematic evaluation of TPPO-metal complexes in a wide array of catalytic transformations, from cross-coupling to hydrogenation and beyond.[12][13] Elucidating the precise mechanistic role of the TPPO ligand—whether as a simple pre-catalyst or as an active participant through hemilabile coordination—will be crucial for unlocking its full potential and designing the next generation of catalysts for chemical synthesis and drug development.
References
- Title: comparative study of different phosphine oxides as catalysts Source: Benchchem URL
- Title: Phosphine vs.
- Title: Buy Tri(pyrrolidin-1-yl)
- Title: Coordination chemistry and catalysis with secondary phosphine oxides | Request PDF Source: ResearchGate URL
- Title: Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation | Organometallics Source: ACS Publications URL
- Title: Tripyrrolidinophosphine oxide Source: Chem-Impex URL
- Title: Mixed Phosphine—Phosphine Oxide Ligands Source: ResearchGate URL
- Title: Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes Source: Wiley Online Library URL
- Title: Tris(1-pyrrolidinyl)
- Title: Transition metal complexes of phosphine oxides Source: Wikipedia URL
- Title: Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes Source: ResearchGate URL
- Title: Air-Stable Secondary Phosphine Oxide or Chloride (Pre)
- Title: Coordination chemistry and catalysis with secondary phosphine oxides Source: RSC Publishing URL
- Title: Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs)
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A Researcher's Guide to Spectroscopic Confirmation of Product Formation: Navigating Tri(pyrrolidin-1-yl)phosphine Oxide and its Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of product formation is paramount. In numerous synthetic transformations, particularly those involving coupling and halogenation reactions, the generation of phosphine oxide byproducts is a common occurrence. Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a frequent byproduct, can often complicate product isolation and spectroscopic analysis. This guide provides an in-depth comparison of spectroscopic techniques to identify and differentiate your desired product from TPPO and offers insights into alternative reagents that yield more easily separable byproducts.
The Challenge of Phosphine Oxide Byproducts
Reactions such as the Mitsunobu and Appel reactions are powerful tools in the synthetic chemist's arsenal. However, they stoichiometrically produce phosphine oxides, most commonly triphenylphosphine oxide (TPPO) or, in the case of this guide's focus, this compound. The similar polarity and solubility of these byproducts to many target molecules can make chromatographic purification a significant challenge. Therefore, robust spectroscopic methods are essential to confirm the identity and purity of the desired product in the crude reaction mixture and to track the efficiency of purification.
Spectroscopic Fingerprints of this compound (TPPO)
Understanding the characteristic spectroscopic signals of TPPO is the first step in distinguishing it from your product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for this purpose.
-
³¹P NMR: This is the most direct method for observing phosphorus-containing compounds. Phosphine oxides typically resonate in a distinct downfield region compared to their corresponding phosphines. For TPPO, the ³¹P chemical shift is expected to be in the range of δ 20-40 ppm . This single, sharp peak provides a clear indication of the presence and relative quantity of the phosphine oxide byproduct.
-
¹H NMR: The proton NMR spectrum of TPPO is characterized by two multiplets corresponding to the pyrrolidine rings. The protons alpha to the nitrogen atom typically appear around δ 3.1-3.3 ppm , while the beta protons are found further upfield around δ 1.8-2.0 ppm . The integration of these signals relative to your product's signals can provide a quantitative measure of impurity.
-
¹³C NMR: The carbon NMR spectrum of TPPO will show two distinct signals for the pyrrolidine carbons. The carbons adjacent to the nitrogen (α-carbons) typically appear around δ 46-48 ppm , while the β-carbons are observed around δ 25-27 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the phosphoryl (P=O) group. TPPO will exhibit a strong, characteristic absorption band for the P=O stretching vibration in the region of 1150-1250 cm⁻¹ [1]. The exact position can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of TPPO (C₁₂H₂₄N₃OP), which is 257.32 g/mol [2]. The fragmentation pattern in the mass spectrum can also serve as a confirmatory tool.
Comparative Spectroscopic Analysis: Alternatives to TPPO-Generating Reactions
To circumvent the challenges associated with TPPO removal, several alternative reagents have been developed. These alternatives are designed to produce phosphine oxide byproducts with physical properties that facilitate easier separation, such as enhanced solubility in acidic or basic aqueous solutions, or immobilization on a solid support.
| Byproduct | Key Feature for Removal | ³¹P NMR (δ, ppm) | ¹H NMR | IR (P=O stretch, cm⁻¹) |
| This compound (TPPO) | Chromatography | ~20-40 | Multiplets at ~3.2 and ~1.9 ppm | ~1150-1250 |
| Diphenyl(2-pyridyl)phosphine oxide | Acidic wash | ~25-35 | Aromatic and pyridyl protons | ~1180-1220 |
| (4-Dimethylaminophenyl)diphenylphosphine oxide | Acidic wash | ~28-38 | Aromatic and N(CH₃)₂ protons | ~1170-1210 |
| Polymer-supported Triphenylphosphine oxide | Filtration | Not applicable (solid) | Not applicable (solid) | Not applicable (solid) |
Alternative 1: Phosphines with Basic Moieties
Reagents like diphenyl(2-pyridyl)phosphine and (4-dimethylaminophenyl)diphenylphosphine contain basic nitrogen atoms. Upon oxidation, the resulting phosphine oxides can be easily removed from the reaction mixture by a simple acidic aqueous wash.
-
Diphenyl(2-pyridyl)phosphine oxide: The pyridyl nitrogen allows for protonation and extraction into an acidic aqueous phase. Its spectroscopic signatures will be distinct from TPPO, with the aromatic and pyridyl protons appearing in the downfield region of the ¹H NMR spectrum. The ³¹P NMR chemical shift is expected in a similar range to other triarylphosphine oxides. A study on a copper complex of diphenyl-2-pyridylphosphine oxide showed a P=O stretching frequency at 1191 cm⁻¹[3].
-
(4-Dimethylaminophenyl)diphenylphosphine oxide: The dimethylamino group provides a basic handle for acid-based extraction. The ¹H NMR spectrum will show a characteristic singlet for the two methyl groups in addition to the aromatic signals.
Alternative 2: Polymer-Supported Phosphines
Using a polymer-supported phosphine, such as polystyrene-bound triphenylphosphine, physically sequesters the phosphine oxide byproduct on the solid support[4]. This allows for its simple removal by filtration, often yielding a significantly purer product solution. In this case, spectroscopic analysis of the filtrate should ideally show the complete absence of any phosphine oxide signals.
Experimental Protocols
Protocol 1: General Procedure for ³¹P NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of the crude reaction mixture (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer. For ³¹P NMR, phosphoric acid (85%) is typically used as an external standard (δ = 0 ppm).
-
Data Acquisition: Acquire the spectrum with proton decoupling. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the peak corresponding to the phosphine oxide byproduct and the peak(s) of a known phosphorus-containing starting material or an internal standard to determine the reaction conversion or the amount of byproduct.
Protocol 2: General Procedure for IR (ATR) Spectroscopy
-
Sample Preparation: Place a small amount of the crude reaction mixture (as a solid or a concentrated oil) directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic P=O stretching vibration band. The intensity of this band can give a qualitative indication of the amount of phosphine oxide present.
Visualizing the Workflow
Reaction and Byproduct Analysis Workflow
Caption: Decision tree for selecting a purification strategy.
Conclusion
The successful synthesis and characterization of a target molecule are critically dependent on the ability to distinguish it from reaction byproducts. While this compound can present purification challenges, a thorough understanding of its spectroscopic properties provides the necessary tools for its identification and for monitoring its removal. For future syntheses, considering alternative phosphine reagents that generate more readily removable byproducts can significantly streamline the purification process, saving valuable time and resources. The strategic choice of reagents, guided by an understanding of the subsequent purification and spectroscopic analysis, is a hallmark of efficient and effective chemical research.
References
Sources
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- 2. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
Assessing the Environmental Impact of Tri(pyrrolidin-1-yl)phosphine oxide: A Comparative Guide to Greener Alternatives in Amide Bond Formation
In the landscape of modern pharmaceutical and chemical research, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable process development. The selection of reagents, particularly in ubiquitous transformations like amide bond formation, carries a significant environmental footprint. This guide provides a comprehensive assessment of the environmental impact of Tri(pyrrolidin-1-yl)phosphine oxide (PYPO), a phosphine oxide derivative sometimes employed in organic synthesis, and compares it with prominent, greener alternatives. This analysis is grounded in the core tenets of minimizing waste, reducing toxicity, and improving overall process efficiency, providing researchers, scientists, and drug development professionals with the insights needed to make more environmentally conscious decisions.
The Environmental Burden of Amide Bond Formation: Beyond Yield
The synthesis of amides is a cornerstone of medicinal chemistry and materials science.[1] Traditionally, this has been achieved using a vast array of coupling reagents. However, the focus has often been solely on reaction yield and efficiency, overlooking the significant environmental cost associated with these reagents and their byproducts.[2] A holistic assessment of a reaction's "greenness" requires a broader perspective, incorporating metrics such as Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product.[2] Solvents and reagents are major contributors to a high PMI, highlighting the need for more sustainable choices.[2]
This compound (PYPO): An Environmental Profile in Shadows
This compound, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound.[3] While its applications in synthesis are documented, a comprehensive understanding of its environmental impact remains largely undefined.
Toxicity and Safety:
A review of available safety data sheets (SDS) for PYPO indicates that it is "Not a hazardous substance or mixture" according to GHS classification. However, a critical examination reveals a significant lack of specific toxicological data. The SDS often states "No data available" for key endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and germ cell mutagenicity. This absence of data does not equate to an absence of risk, but rather a gap in our understanding that should be a point of caution for any researcher considering its use. Upon ingestion or inhalation, it may cause irritation.[4]
Environmental Fate:
Byproducts and Waste Stream:
Like other phosphine oxide-based reagents, the use of PYPO in reactions will generate phosphine oxide-containing byproducts. The efficient removal and disposal of these byproducts contribute to the overall process mass intensity and waste generation.
Greener Alternatives for Amide Bond Formation
Fortunately, the field of synthetic chemistry has seen the development of several more environmentally benign alternatives for amide bond formation. These reagents have been designed with a focus on reducing toxicity, generating less harmful byproducts, and simplifying purification processes.
Propanephosphonic Anhydride (T3P®): A Benign and Efficient Choice
Propanephosphonic anhydride, commonly known as T3P®, has emerged as a leading green coupling reagent.[7][8]
Environmental Advantages of T3P®:
-
Low Toxicity: T3P® is not classified as toxic or allergenic, significantly reducing health risks for researchers.[9]
-
Water-Soluble Byproducts: The byproducts of T3P®-mediated reactions are completely water-soluble, allowing for simple aqueous extraction and purification, thereby reducing the need for chromatography and minimizing solvent waste.[7][9]
-
High Efficiency and Low Epimerization: T3P® often provides high yields with minimal racemization, which is crucial in the synthesis of chiral molecules like peptides.[9]
-
Favorable Safety Profile: It is not explosive and has a high thermal stability.[10]
Carbodiimides: A Classic Reagent with Greener Iterations
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have long been staples in amide synthesis. While effective, their use can be associated with the formation of urea byproducts and potential for allergic reactions.[1]
Improving the Green Profile of Carbodiimides:
The combination of EDC with additives like 1-hydroxybenzotriazole (HOBt) has been a common practice to improve efficiency and reduce side reactions.[1] However, HOBt itself has safety concerns due to its explosive properties.[11] The development of greener alternatives to HOBt, such as OxymaPure®, has been a significant advancement.
From a green chemistry perspective, EDC is often considered a better choice than other carbodiimides like DCC because its urea byproduct is water-soluble, simplifying its removal.[12]
COMU®: A Safer and Highly Efficient Uronium Salt
COMU® is a third-generation uronium-type coupling reagent that offers significant advantages in terms of safety and efficiency.[13]
Key Features of COMU®:
-
Non-Explosive: Unlike benzotriazole-based reagents such as HATU and HBTU, COMU® does not contain the potentially explosive benzotriazole moiety, making it inherently safer.[14]
-
High Solubility and Stability: It exhibits high solubility in common organic solvents and is stable, facilitating its use in both solid-phase and solution-phase synthesis.[14][15]
-
Water-Soluble Byproducts: The byproducts of COMU® are water-soluble, enabling easy purification through extraction.[5][13]
-
High Performance: COMU® often demonstrates equal or superior performance to traditional coupling reagents with minimal racemization.[14][15]
Comparative Analysis: A Shift Towards Greener Reagents
The following table provides a qualitative comparison of PYPO and its greener alternatives based on available data.
| Feature | This compound (PYPO) | Propanephosphonic Anhydride (T3P®) | Carbodiimides (e.g., EDC) with Green Additives | COMU® |
| Toxicity | Data lacking, potential for irritation[4] | Non-toxic, non-allergenic[9] | Can be allergenic; byproducts are generally low toxicity[1][12] | Safer, non-explosive[13][14] |
| Byproducts | Phosphine oxide derivatives | Water-soluble phosphonic acid derivatives[7][9] | Water-soluble ureas (with EDC)[12] | Water-soluble byproducts[5][13] |
| Purification | Likely requires chromatography | Simple aqueous extraction[9] | Aqueous extraction for EDC-based reactions[12] | Simple aqueous extraction[5][13] |
| Process Mass Intensity (PMI) | Likely high due to purification needs | Lower due to simplified workup | Moderate, dependent on specific process | Lower due to simplified workup |
| Biodegradability/Ecotoxicity | Data not available | Data not readily available | Byproducts are generally biodegradable | Data not readily available |
| Overall Green Profile | Poor (due to data gaps and likely waste) | Excellent | Good (with green additives) | Excellent |
Experimental Protocols for Assessing Environmental Impact
To address the data gaps for PYPO and to quantitatively compare it with alternatives, the following experimental protocols are recommended:
Protocol for Determining Aquatic Toxicity (based on OECD Guidelines)
This protocol outlines a general procedure for assessing the acute toxicity of a substance to an aquatic organism, such as Daphnia magna.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test substance (PYPO, T3P®, etc.) in a suitable aqueous medium. A control group with no test substance should also be prepared.
-
Test Organisms: Use healthy, juvenile Daphnia magna of a uniform age.
-
Exposure: Introduce a set number of daphnids into each test concentration and the control. Maintain standard conditions of temperature, light, and feeding.
-
Observation: Observe the daphnids at regular intervals (e.g., 24 and 48 hours) and record the number of immobilized or dead individuals.
-
Data Analysis: Calculate the EC50 (the concentration that causes an effect in 50% of the population) at 48 hours.
Protocol for Assessing Biodegradability (based on OECD 301F Manometric Respirometry Test)
This test determines the degree of biodegradation of a substance by measuring oxygen consumption.
-
Inoculum Preparation: Use an activated sludge from a wastewater treatment plant as the microbial source.
-
Test Setup: In sealed vessels, combine a known concentration of the test substance with the inoculum in a mineral medium. A control with no test substance and a reference substance with known biodegradability are also run.
-
Incubation: Incubate the vessels in the dark at a constant temperature, with continuous stirring.
-
Measurement: Monitor the oxygen consumption in each vessel over a period of 28 days.
-
Calculation: Calculate the percentage of biodegradation based on the oxygen consumed relative to the theoretical oxygen demand of the test substance.
Protocol for Calculating Process Mass Intensity (PMI)
-
Define the Process Boundaries: Clearly define the starting and ending points of the chemical process being evaluated (e.g., from raw materials to the purified amide product).
-
Quantify all Inputs: Accurately measure the mass of all materials used in the process, including reactants, reagents, solvents (for reaction and purification), and any processing aids.
-
Measure the Product Output: Determine the mass of the final, purified product.
-
Calculate PMI: PMI = (Total mass of inputs) / (Mass of product)
Visualizing the Path to Greener Chemistry
The following diagrams illustrate key concepts in the environmental assessment of coupling reagents.
Caption: Lifecycle of a coupling reagent.
Caption: Decision tree for green reagent selection.
Conclusion and Recommendations
While this compound may have its applications, the significant lack of environmental and toxicological data makes it a questionable choice from a green chemistry perspective. The principle of "benign by design" encourages the use of substances with known and favorable environmental profiles.
For researchers and drug development professionals committed to sustainable science, the evidence strongly supports the adoption of greener alternatives for amide bond formation. Reagents like T3P® and COMU® offer a compelling combination of high efficiency, improved safety profiles, and significantly reduced environmental impact due to their non-toxic nature and the generation of water-soluble byproducts. By prioritizing these greener reagents, the scientific community can actively contribute to reducing the environmental footprint of chemical synthesis, one reaction at a time. It is imperative to not only focus on the immediate outcome of a reaction but to consider the entire lifecycle of the chemicals we employ.
References
- Albericio, F., et al. (2013). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Organic Process Research & Development, 17(8), 1033-1040.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416.
- Gassman, P. G., & Guggenheim, T. L. (1983). The environmental fate of organophosphorus esters. Environmental Science & Technology, 17(5), 230A-246A.
- Lipshutz, B. H., & Ghorai, S. (2012). Amide bond formation in water at room temperature. Green Chemistry, 14(12), 3297-3300.
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AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
- Roschangar, F., et al. (2015). A new green chemistry metric for the holistic evaluation of chemical processes. Green Chemistry, 17(12), 5124-5136.
- Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(5), 2005-2013.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
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Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]
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PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
- Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Organic Letters, 22(15), 5891-5895.
- TCI Chemicals. (n.d.). Safety Data Sheet: Tripyrrolidinophosphine Oxide.
- D'Angelo, F., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Green Chemistry, 25(24), 10034-10040.
- Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1041-1052.
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Pharmaffiliates. (n.d.). Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]
- Hojo, K., et al. (2022). Greener Peptide Synthesis. Green Chemistry, 24(17), 6360-6372.
- Lipshutz, B. H., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 11(17), 6536-6544.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Tris(N,N-tetramethylene)phosphoric acid triamide.
- Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1634-1658.
- Sheldon, R. A. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4147.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(8), 2069-2076.
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PubChem. (n.d.). 1,1',1''-Phosphinylidynetris(pyrrolidine). Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Watson, A. J. B., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(47), 5223-5226.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(8), 2069-2076.
- Stay, M. S., et al. (2022). Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). Royal Society Open Science, 9(3), 211831.
- Catsoulis, P. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
- Nicewicz, D. A., & MacMillan, D. W. C. (2014). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation.
- Hessel, V., et al. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Green Chemistry, 25(21), 8567-8586.
- Watson, D. A., et al. (2017). Phosphonium Salts as Pseudohalides: Regioselective Ni-Catalyzed Cross-Coupling of Complex Pyridines and Diazines.
- Ilia, G., et al. (2018). Phosphonium-Based Ionic Liquids Used as Reagents or Catalysts. Current Organic Chemistry, 22(14), 1364-1383.
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Safety Operating Guide
Safe Disposal of Tri(pyrrolidin-1-yl)phosphine Oxide: A Comprehensive Guide for Laboratory Professionals
Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2), a member of the organophosphorus compound family, is utilized in various synthetic applications. While its specific toxicological profile is not extensively documented, its structure—containing a phosphorus center and pyrrolidine moieties—necessitates a cautious and informed approach to its handling and disposal. This guide provides a detailed protocol grounded in chemical safety principles to ensure the safe management of waste containing this reagent.
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][2] This approach is crucial due to the potential for the compound to generate toxic fumes—including nitrogen oxides (NOx) and phosphorus oxides—upon thermal decomposition.[1]
Hazard Profile and Rationale for Disposal Protocol
Understanding the potential hazards of this compound and its constituent parts is fundamental to appreciating the necessity of the stringent disposal protocols outlined.
-
Organophosphorus Core: Phosphorus-containing organic molecules can exhibit a wide range of biological activities. Upon incomplete combustion, they can release toxic oxides of phosphorus.[1][3]
-
Pyrrolidine Moiety: Pyrrolidine itself is a cyclic secondary amine classified as a flammable, corrosive, and harmful substance.[4] When heated to decomposition, it is known to emit highly toxic fumes of nitrogen oxides.[5]
-
Combustion Byproducts: The combination of phosphorus and nitrogen in the molecule points to the generation of hazardous gases upon burning in an uncontrolled environment.[1] Safe disposal, therefore, requires a specialized high-temperature incinerator that can handle such emissions.
Summary of Hazard Considerations
| Hazard Category | Description | Rationale for Disposal Method |
| Thermal Decomposition | May decompose at high temperatures to generate poisonous fumes, including Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides (NOx), and Phosphorus Oxides.[1] | Requires controlled high-temperature incineration with scrubbers to neutralize toxic off-gases. |
| Health Hazards (Inferred) | While specific data is limited, related compounds like Triphenylphosphine oxide are harmful if swallowed and cause skin/eye irritation.[6][7] The pyrrolidine component is also classified as harmful and corrosive.[4] | Waste should be handled with full Personal Protective Equipment (PPE) and never disposed of via standard drains or landfill. |
| Environmental Hazards | Similar organophosphorus compounds are noted as being harmful to aquatic life with long-lasting effects.[6][7] | Prohibits disposal into the environment. Waste must be segregated and sent to a licensed hazardous waste facility. |
The Disposal Workflow: From Benchtop to Final Disposition
The proper management of this compound waste is a multi-step process that begins the moment the reagent is used. The following workflow ensures safety and regulatory compliance at every stage.
Caption: Workflow for the safe disposal of this compound.
Detailed Step-by-Step Disposal Protocol
This protocol is designed for research personnel handling this compound and its associated waste streams.
Part A: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Waste Segregation at the Source:
-
Solid Waste: Collect any unused or contaminated solid reagent, contaminated filter paper, or weighing boats in a designated, robust, sealable plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, chemically compatible (e.g., glass or polyethylene) hazardous waste container.
-
Contaminated Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
Aqueous Waste: Do not dispose of any solution containing this compound down the drain. Even dilute solutions must be collected as hazardous liquid waste.
-
Part B: Waste Container Management
-
Container Selection: Use only approved hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any other chemical constituents and their approximate percentages.
-
The date the waste was first added to the container.
-
-
Safe Storage:
-
Keep waste containers closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab.
-
Utilize secondary containment (e.g., a larger plastic tub) to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, such as strong acids and oxidizing agents.[7]
-
Part C: Final Disposal
-
Consult Local Authorities: All disposal activities must adhere to federal, state, and local regulations.[1] Your institution's EHS department is the primary resource for these specific requirements.
-
Professional Disposal: Arrange for the collection of the waste with a licensed and reputable chemical waste disposal company. This is not a material that can be neutralized or disposed of by laboratory staff. The disposal vendor will transport the sealed and labeled container to a facility for proper destruction via incineration.[2]
-
Empty Container Disposal: Even "empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure that waste streams containing this compound are managed in a manner that is safe, responsible, and compliant with all regulatory standards.
References
-
Food and Agriculture Organization of the United Nations. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. [Link]
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Pharmaffiliates. CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. [Link]
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PubChem, National Institutes of Health. Pyrrolidine. [Link]
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New Jersey Department of Health. 1-AZIRIDINYL PHOSPHINE OXIDE (TRIS) HAZARD SUMMARY. [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. [Link]
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Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
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WorkSafe.qld.gov.au. Phosphine gas. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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The Nautical Institute. 201437 Disposal of aluminium phosphide residues. [Link]
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Wikipedia. Pyrrolidine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
